Acyclovir
Description
Properties
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Record name | aciclovir | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aciclovir | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022556 | |
| Record name | Acyclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.41mg/mL at 25°C, White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/, In water, 1,620 mg/L at 25 °C, Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol, 0.2 mg/mL in alcohol, 9.08e+00 g/L | |
| Record name | Acyclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00787 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACYCLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methanol, Crystals from ethanol, White, crystalline powder | |
CAS No. |
59277-89-3 | |
| Record name | Acyclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59277-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acyclovir [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acyclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00787 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | acyclovir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acyclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aciclovir | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACYCLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4HES1O11F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACYCLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256.5-257 °C, MP: Decomposes, 256.5 - 257 °C | |
| Record name | Acyclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00787 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACYCLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Acyclovir Triphosphate: A Deep Dive into the Mechanism of Viral DNA Chain Termination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyclovir, a synthetic nucleoside analog, is a cornerstone of antiviral therapy, particularly against herpesviruses. Its efficacy hinges on its selective conversion to this compound triphosphate (ACV-TP) within infected cells, which then acts as a potent and specific inhibitor of viral DNA synthesis. This technical guide elucidates the core mechanism of ACV-TP-mediated viral DNA chain termination, providing a detailed overview of the biochemical pathways, quantitative inhibitory data, and the experimental protocols used to characterize this interaction. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.
Introduction
The selective toxicity of this compound is a landmark achievement in antiviral chemotherapy.[1][2] It exploits the unique enzymatic machinery of herpesviruses, specifically the viral thymidine kinase (TK), for its activation.[1][2] Uninfected cells lack the specific TK required for the initial phosphorylation of this compound, thus sparing them from the drug's effects.[1] Once converted to its active triphosphate form, ACV-TP targets the viral DNA polymerase with high affinity, leading to the premature cessation of viral DNA replication.[2][3] This document provides an in-depth exploration of this mechanism.
The Activation Pathway of this compound
This compound is administered as a prodrug and must undergo a series of phosphorylation events to become pharmacologically active. This process is initiated by a virus-encoded enzyme, setting the stage for its selective action.
Step 1: Monophosphorylation by Viral Thymidine Kinase
Upon entry into a herpesvirus-infected cell, this compound is recognized as a substrate by the viral thymidine kinase (TK).[1][2] This enzyme catalyzes the addition of the first phosphate group, converting this compound to this compound monophosphate (ACV-MP).[1][2] This initial step is critical for the drug's selectivity, as cellular TKs have a much lower affinity for this compound.[1]
Step 2: Di- and Triphosphorylation by Cellular Kinases
Following its formation, ACV-MP is further phosphorylated by host cell kinases. Guanylate kinase converts ACV-MP to this compound diphosphate (ACV-DP), which is subsequently phosphorylated to the active this compound triphosphate (ACV-TP) by other cellular kinases.[1]
Mechanism of Viral DNA Chain Termination
ACV-TP disrupts viral replication through a dual mechanism: competitive inhibition of the viral DNA polymerase and incorporation into the growing viral DNA chain, leading to its termination.
3.1. Competitive Inhibition of Viral DNA Polymerase
ACV-TP is a structural analog of deoxyguanosine triphosphate (dGTP), one of the natural building blocks of DNA.[2] As such, it competes with dGTP for the active site of the viral DNA polymerase.[4][5] The affinity of ACV-TP for viral DNA polymerase is significantly higher than for cellular DNA polymerases, contributing to its selective antiviral effect.[1][2]
3.2. Incorporation and Obligate Chain Termination
Once bound to the viral DNA polymerase, ACV-TP can be incorporated into the nascent viral DNA strand. However, this compound lacks the 3'-hydroxyl group that is essential for the formation of the phosphodiester bond with the next incoming nucleotide.[2][3] This structural feature makes ACV-TP an obligate chain terminator; once incorporated, no further nucleotides can be added, and DNA synthesis is halted.[2][5] The viral DNA polymerase is then effectively trapped on the terminated DNA chain, further inhibiting viral replication.[6][7]
Quantitative Data on this compound Triphosphate Activity
The potency of ACV-TP as an inhibitor of viral DNA polymerases has been quantified in numerous studies. The following tables summarize key kinetic parameters, demonstrating its selectivity for viral enzymes over their cellular counterparts.
Table 1: Inhibition Constants (Ki) of this compound Triphosphate for Viral and Cellular DNA Polymerases
| Enzyme Source | Ki (μM) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) DNA Polymerase | 0.03 | [4] |
| Human DNA Polymerase α | 0.15 | [4] |
| Epstein-Barr Virus (EBV) DNA Polymerase | 9.8 | [4] |
| Human DNA Polymerase β | 11.9 | [4] |
Table 2: Michaelis Constants (Km) for dGTP and this compound Triphosphate with HSV-1 DNA Polymerase
| Substrate | Km (μM) | Reference |
| dGTP | 0.14 | [5] |
| This compound Triphosphate | 0.81 | [5] |
Table 3: 50% Inhibitory Concentration (IC50) of this compound against Herpes Simplex Viruses
| Virus | IC50 (μM) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | 0.85 | [8] |
| Herpes Simplex Virus Type 2 (HSV-2) | 0.86 | [8] |
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of in vitro and cell-based assays. Below are outlines of key experimental protocols.
5.1. Enzyme Kinetics Assay for DNA Polymerase Inhibition
This assay measures the ability of ACV-TP to inhibit the activity of purified viral or cellular DNA polymerases.
-
Objective: To determine the Ki of ACV-TP for a specific DNA polymerase.
-
Methodology:
-
Purify the DNA polymerase of interest (e.g., from virus-infected cells or a recombinant expression system).
-
Prepare a reaction mixture containing a DNA template-primer (e.g., activated calf thymus DNA), radiolabeled dNTPs (including a low concentration of dGTP), and varying concentrations of ACV-TP.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).
-
Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Plot the reaction velocity against the substrate concentration and inhibitor concentration to determine the mode of inhibition and calculate the Ki value using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots).[9]
-
5.2. Cell-Based Antiviral Assays
These assays assess the ability of this compound to inhibit viral replication in a cellular context.
-
Objective: To determine the IC50 of this compound against a specific virus.
-
Plaque Reduction Assay:
-
Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.
-
Infect the cells with a known amount of virus.
-
After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) with or without various concentrations of this compound.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[10]
-
-
Cytopathic Effect (CPE) Inhibition Assay:
-
Seed host cells in multi-well plates.
-
Infect the cells with a virus that causes a visible CPE (e.g., cell rounding, detachment).
-
Add various concentrations of this compound to the culture medium.
-
Incubate the plates and monitor for the development of CPE.
-
The IC50 is the concentration of this compound that inhibits the CPE by 50%.[11]
-
5.3. Analysis of DNA Chain Termination
This experiment directly demonstrates the incorporation of this compound into viral DNA and the resulting chain termination.
-
Objective: To visualize the size distribution of viral DNA synthesized in the presence of this compound.
-
Methodology:
-
Infect host cells with the virus and treat with this compound.
-
Isolate the total DNA from the infected cells.
-
Separate the DNA fragments by size using alkaline sucrose gradient centrifugation or gel electrophoresis.[12]
-
Analyze the size distribution of the newly synthesized viral DNA (e.g., by radiolabeling the DNA during synthesis and detecting the radioactivity in the fractions).
-
A shift towards smaller DNA fragments in the this compound-treated sample compared to the untreated control indicates chain termination.[12]
-
Conclusion
The therapeutic success of this compound is a direct result of its elegant and highly specific mechanism of action. By capitalizing on the enzymatic differences between herpesviruses and their host cells, this compound is efficiently converted to its active triphosphate form only in infected cells. This compound triphosphate then acts as a potent inhibitor of the viral DNA polymerase, both through competitive inhibition and by causing irreversible chain termination upon its incorporation into the growing viral DNA. The quantitative data and experimental methodologies presented in this guide provide a comprehensive framework for understanding and further investigating this critical antiviral agent. This knowledge continues to inform the development of new and improved antiviral therapies.
References
- 1. Mechanism of action and selectivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Mode of action of this compound triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enzymological basis for resistance of herpesvirus DNA polymerase mutants to this compound: Relationship to the structure of α-like DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by this compound triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, Foscarnet and Ribonucleotides on Herpes Simplex Virus-1 DNA Polymerase: Mechanistic Insights and a Novel Mechanism for Preventing Stable Incorporation of Ribonucleotides into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. A rapid and reliable assay for testing this compound sensitivity of clinical herpes simplex virus isolates independent of virus dose and reading time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibition of viral DNA chain elongation in herpes simplex virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a New Era in Antiviral Therapy: A Technical Guide to the Discovery and Development of Acyclovir
Introduction: The discovery of acyclovir in the 1970s marked a pivotal moment in the history of medicine, heralding the dawn of effective and selective antiviral therapy. Prior to its development, treatment options for viral infections, particularly those caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV), were limited and largely ineffective. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, tailored for researchers, scientists, and drug development professionals. It details the key experiments, presents quantitative data for critical evaluation, and illustrates the underlying scientific principles that established this compound as a cornerstone of antiviral treatment.
Discovery and Rationale
The development of this compound was a triumph of the "rational drug design" approach pioneered by George Hitchings and Gertrude Elion at Burroughs Wellcome (now part of GlaxoSmithKline). This strategy involved understanding the fundamental biochemical differences between host and pathogen to create targeted therapies. The initial inspiration for this compound's structure came from nucleosides isolated from a Caribbean sponge, Cryptotethya crypta.
In 1974, a team led by Howard Schaeffer synthesized the acyclic guanosine analogue, later named this compound. The core hypothesis was that a molecule mimicking a natural nucleoside could interfere with viral DNA synthesis. The key innovation was the molecule's acyclic side chain, which, as would be discovered, was crucial to its mechanism of action and selectivity. Clinical trials for this compound began in 1977, and the first topical formulation was approved for medical use in 1982.
Mechanism of Action: A Tale of Selective Activation
The remarkable efficacy and safety profile of this compound stems from its highly selective mechanism of action. It functions as a prodrug, meaning it is administered in an inactive form and is converted to its active state primarily within virus-infected cells.[1]
-
Selective Phosphorylation: this compound is a guanosine analogue. In cells infected with herpesviruses, the viral-encoded enzyme thymidine kinase (TK) recognizes this compound and catalyzes its conversion to this compound monophosphate. This is the rate-limiting step and the basis of this compound's selectivity, as host cell TK has a much lower affinity for this compound.[2][3]
-
Conversion to Active Form: Host cell enzymes, such as guanylate kinase, then further phosphorylate this compound monophosphate to this compound diphosphate and subsequently to this compound triphosphate (ACV-TP).[4] Due to the initial selective phosphorylation, ACV-TP accumulates to significantly higher concentrations in infected cells compared to uninfected cells.
-
Inhibition of Viral DNA Polymerase and Chain Termination: ACV-TP has a dual antiviral effect. Firstly, it acts as a competitive inhibitor of the viral DNA polymerase, having a higher affinity for the viral enzyme than for host cell DNA polymerases. Secondly, and more potently, it serves as a substrate for the viral DNA polymerase and is incorporated into the growing viral DNA chain. Because this compound lacks the 3'-hydroxyl group found in natural nucleosides, the addition of the next nucleotide is impossible. This results in obligate chain termination, halting viral DNA replication.[2][4][5]
Figure 1: this compound's selective activation pathway in an infected host cell.
Preclinical and Clinical Development
In Vitro Antiviral Activity
The antiviral potency of this compound was first established through in vitro assays. The plaque reduction assay was a key method used to determine the concentration of the drug required to inhibit viral replication by 50% (IC50).
Table 1: In Vitro Activity of this compound Against Herpesviruses
| Virus | IC50 (µM) |
| Herpes Simplex Virus Type 1 (HSV-1) | 0.85 - 0.98 |
| Herpes Simplex Virus Type 2 (HSV-2) | 0.86 - 1.08 |
| Varicella-Zoster Virus (VZV) | Less potent than against HSV |
| Epstein-Barr Virus (EBV) | Moderately active |
| Human Cytomegalovirus (CMV) | Very little activity |
Note: IC50 values can vary depending on the specific viral strain and cell line used.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound was critical for determining appropriate dosing regimens.
Table 2: Key Pharmacokinetic Parameters of this compound in Adults
| Parameter | Oral Administration | Intravenous (IV) Administration |
| Bioavailability | 10-30% (decreases with dose)[4] | 100% |
| Time to Peak Concentration (Tmax) | 1-2 hours[2] | End of infusion |
| Plasma Protein Binding | 9-33%[2][4] | 9-33% |
| Elimination Half-life | ~2.5-3.3 hours (normal renal function)[2] | ~2.5-3.3 hours (normal renal function) |
| Metabolism | Minimally metabolized (<15%) to 9-carboxymethoxymethylguanine[4] | Same |
| Excretion | Primarily renal (62-91% as unchanged drug)[2][4] | Primarily renal |
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of this compound in treating and preventing herpesvirus infections.
Table 3: Summary of Key Clinical Trial Outcomes for this compound
| Indication | Dosing Regimen | Key Outcomes |
| First Episode Genital Herpes | 200 mg 5x/day or 400 mg 3x/day for 7-10 days | Reduced duration of viral shedding, time to lesion healing, and duration of local pain. |
| Recurrent Genital Herpes (Episodic) | 200 mg 5x/day for 5 days | Shortened the duration of lesions. |
| Recurrent Genital Herpes (Suppressive) | 400 mg 2x/day | Reduced the frequency of recurrences by up to 80%. |
| Herpes Labialis (Cold Sores) | Topical 5% cream 5x/day for 4 days | Reduced lesion healing time by approximately 0.5 to 1 day. |
| Herpes Zoster (Shingles) | 800 mg 5x/day for 7-10 days | Accelerated rash healing and reduced the duration of acute pain. |
| Herpes Simplex Encephalitis | 10 mg/kg IV every 8 hours for 14-21 days | Significantly reduced mortality compared to vidarabine. |
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for quantifying the antiviral activity of a compound.
-
Cell Culture: Confluent monolayers of a suitable cell line (e.g., Vero or MRC-5 cells) are prepared in multi-well plates.[2]
-
Virus Inoculation: Cells are infected with a standardized amount of virus (e.g., HSV-1 or HSV-2) for a set adsorption period (e.g., 1-2 hours).
-
Drug Application: The viral inoculum is removed, and the cells are washed. Growth medium containing serial dilutions of this compound is then added to the wells.
-
Overlay and Incubation: A semi-solid overlay medium (e.g., containing methylcellulose) is added to restrict viral spread to adjacent cells, leading to the formation of localized lesions (plaques). Plates are incubated for 2-4 days.
-
Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed (e.g., with methanol) and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells.
-
IC50 Calculation: The number of plaques is counted for each drug concentration. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug).
Figure 2: Standard workflow for a plaque reduction assay to test this compound efficacy.
Mechanisms of Resistance
While highly effective, resistance to this compound can emerge, particularly in immunocompromised patients undergoing long-term therapy.[2] The prevalence in the immunocompetent population remains low (around 0.3-0.7%), but can be significantly higher (up to 10% or more) in certain immunocompromised groups.
The primary mechanisms of resistance involve mutations in two viral genes:
-
Thymidine Kinase (TK) Alterations (Most Common):
-
TK-deficient mutants: These viruses have mutations that lead to the absence or significant reduction of TK activity. As a result, this compound is not phosphorylated to its monophosphate form, and the antiviral cascade is not initiated. These strains are often less virulent.
-
TK-altered mutants: These viruses possess a mutated TK enzyme that still phosphorylates thymidine but has an altered substrate specificity, failing to recognize and phosphorylate this compound.
-
-
DNA Polymerase Alterations (Less Common): Mutations in the viral DNA polymerase gene can result in an enzyme that retains its normal function but has a reduced affinity for this compound triphosphate (ACV-TP), allowing viral DNA replication to proceed even in the presence of the activated drug.[2]
Figure 3: Primary mechanisms of viral resistance to this compound.
Conclusion
The discovery and development of this compound represent a landmark achievement in medicinal chemistry and pharmacology. Its success validated the principles of rational drug design and provided the first truly effective and safe treatment for common and often severe herpesvirus infections. The highly selective mechanism of action, dependent on viral-specific enzymes, remains a paradigm for antiviral drug development. While the emergence of resistance necessitates the search for new therapeutic strategies, this compound and its derivatives continue to be indispensable tools in the clinical management of herpesvirus diseases, profoundly impacting public health worldwide.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound resistance in herpes simplex viruses: Prevalence and therapeutic alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of herpes simplex viruses to this compound: an update from a ten-year survey in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herpes Simplex Virus Resistance to this compound and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Early research on the structure-activity relationship of acyclovir analogs
An In-depth Technical Guide to the Early Structure-Activity Relationship of Acyclovir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of this compound (ACV), 9-(2-hydroxyethoxymethyl)guanine, in the 1970s marked a pivotal moment in antiviral chemotherapy, establishing a new standard for targeted and selective treatment of viral infections.[1][2][3] Developed at Burroughs Wellcome (now part of GlaxoSmithKline), this compound was the first agent to demonstrate high potency against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) with minimal toxicity to uninfected host cells.[2][4] This remarkable selectivity stems from its unique mechanism of action, which is entirely dependent on viral-encoded enzymes.[3]
This compound is a prodrug that requires phosphorylation to become active.[3] In a herpesvirus-infected cell, the viral thymidine kinase (TK) enzyme recognizes this compound and catalyzes its conversion to this compound monophosphate (ACV-MP).[2][5] Host cell kinases then further phosphorylate ACV-MP to this compound diphosphate (ACV-DP) and the active form, this compound triphosphate (ACV-TP).[2][6] ACV-TP acts as a competitive inhibitor and a chain terminator for the viral DNA polymerase, effectively halting viral replication.[2] Because the initial phosphorylation step is inefficiently performed by host cell TK, the drug's activity is concentrated almost exclusively in infected cells, ensuring low cytotoxicity.[2][3]
This guide delves into the early research that established the structure-activity relationships (SAR) of this compound analogs, exploring how modifications to its core structure influence antiviral potency. We will present key quantitative data, detail the experimental protocols used in these foundational studies, and provide visual workflows to illustrate the underlying processes.
Core Structure-Activity Relationships
Early SAR studies of this compound and its analogs quickly identified two critical structural components essential for antiviral activity: the acyclic side chain and the guanine base.
-
The Acyclic Side Chain: The (2-hydroxyethoxy)methyl group at the N-9 position of the guanine base is a mimic of the natural 2'-deoxyguanosine nucleoside. Its terminal hydroxyl group is crucial, as it is the site of the initial phosphorylation by viral thymidine kinase. Modifications to this chain, such as altering its length or removing the hydroxyl group, generally lead to a significant loss of antiviral activity.
-
The Guanine Base: The purine ring system, specifically the guanine base, is also vital for recognition by both the viral thymidine kinase and the viral DNA polymerase. Analogs with different purine or pyrimidine bases typically exhibit greatly reduced or no activity against herpesviruses.
Quantitative Structure-Activity Relationship Data
The following tables summarize quantitative data from early studies on this compound analogs, demonstrating how specific structural modifications impact antiviral activity against HSV-1.
Table 1: SAR of N-Substituted this compound Analogs
| Compound | Substituent Position | Modification | Anti-HSV-1 Activity (ED₅₀ µg/mL) | Reference |
| This compound (1a) | - | - | 0.1 | [7] |
| 2 | N-1 | Monomethylation | 0.1 | [7] |
| 3 | N-7 | Monomethylation | >100 | [7] |
| 4 | N² | Monomethylation | 10 | [7] |
| 5 | N-1, N² | Isopropeno bridge | 0.1 | [7] |
Data from a 1988 study on novel N-substituted derivatives of this compound.[7] The results indicate that modification at the N-7 position eliminates activity, while substitutions at N-1 and N² are better tolerated.
Table 2: SAR of Selenopurine Acyclic Nucleosides
| Compound | Base | Side Chain | Anti-HSV-1 (EC₅₀ µM) | Anti-HSV-2 (EC₅₀ µM) | Cytotoxicity (CC₅₀ µM) | Reference |
| This compound | Guanine | This compound | 0.15 | 0.85 | >100 | [8] |
| 4a | Seleno-guanine | This compound | 1.47 | 6.34 | >100 | [8][9] |
| 4d | Seleno-guanine | Ganciclovir | 10.32 | 18.35 | >100 | [8] |
| 4e | 2,6-diamino-seleno-purine | Ganciclovir | 11.24 | 20.33 | >100 | [8] |
Data from a study on selenopurine analogs where the oxygen at the 6-position of the purine ring is replaced by selenium.[8][9] Seleno-acyclovir (4a) retained potent activity, suggesting this bioisosteric replacement is a viable strategy for designing new analogs.[8]
Experimental Protocols
The evaluation of antiviral compounds relies on standardized in vitro assays to determine their efficacy and toxicity. The plaque reduction assay is a foundational method used in early this compound research.
Protocol: Viral Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.[10]
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Herpes Simplex Virus (HSV-1) stock of known titer
-
This compound analogs (test compounds)
-
This compound (positive control)
-
DMSO (vehicle control)
-
Overlay medium (e.g., DMEM with 1.2% methylcellulose or other semi-solid agent)
-
Formaldehyde solution (8-10%)
-
Crystal Violet staining solution (0.3-1%)
Methodology:
-
Cell Seeding: Seed Vero cells into 12-well or 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 4 x 10⁵ cells/well for 12-well plates).[11] Incubate at 37°C with 5% CO₂.
-
Virus Infection: Once cells are confluent, remove the growth medium. Infect the cell monolayers with a dilution of HSV-1 calculated to produce 50-100 plaque-forming units (PFU) per well.[11] Allow the virus to adsorb for 1 hour at 37°C.[11]
-
Compound Addition: During the adsorption period, prepare serial dilutions of the test compounds and the this compound control in the overlay medium.
-
Overlay Application: After adsorption, remove the viral inoculum from the wells. Gently add 1 mL (for 12-well plates) of the overlay medium containing the various concentrations of the test compounds to the respective wells.[11][12] Include wells for a positive control (this compound) and a negative vehicle control (DMSO).[12]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 3-4 days, allowing plaques to form.[11][12]
-
Fixation and Staining: After incubation, remove the overlay medium. Fix the cell monolayer with a formaldehyde solution for at least 20 minutes. After fixation, discard the formaldehyde and stain the cells with Crystal Violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the visible plaques in each well.[13][14]
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.[12] The 50% effective concentration (EC₅₀ or IC₅₀), the concentration of the drug that inhibits plaque formation by 50%, is then determined using regression analysis.[12]
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the research and development of this compound analogs.
Caption: this compound's selective activation pathway in a virus-infected cell.
Caption: Logical workflow for the synthesis and screening of novel antiviral analogs.
Caption: Step-by-step workflow of the in vitro viral plaque reduction assay.
References
- 1. Aciclovir - Wikipedia [en.wikipedia.org]
- 2. History, pharmacokinetics, and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. History and progress of antiviral drugs: From this compound to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria [elsevier.es]
- 4. This compound for the Treatment of Herpes | Embryo Project Encyclopedia [embryo.asu.edu]
- 5. Thymidine Kinase Mutations Conferring this compound Resistance in Herpes Simplex Type 1 Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Effectiveness of this compound against Ranaviral Thymidine Kinases: Molecular Docking and Experimental Validation in a Fish Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Viral Plaque Assay | Agilent [agilent.com]
- 11. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A New Paradigm in Antiviral Therapy: The Development and Impact of Acyclovir
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The discovery and development of acyclovir marked a pivotal moment in the history of antiviral therapy. Its remarkable selectivity for herpesvirus-infected cells, coupled with low host toxicity, established a new paradigm for the rational design of antiviral drugs. This technical guide provides an in-depth exploration of the history of this compound's development, its intricate mechanism of action, and its profound and lasting impact on the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. This document details the key scientific contributions, experimental methodologies, and quantitative data that underscore the significance of this landmark therapeutic agent.
Introduction: The Dawn of a New Era in Antiviral Chemotherapy
Prior to the advent of this compound, the field of antiviral therapy was fraught with challenges. Many early antiviral agents suffered from a lack of specificity, leading to significant toxicity in host cells and limiting their clinical utility. The prevailing belief was that the intimate relationship between a virus and its host cell's replicative machinery made it nearly impossible to selectively target viral replication without causing unacceptable harm to the host.
The development of this compound in the 1970s at Burroughs Wellcome (now part of GlaxoSmithKline) fundamentally challenged this dogma.[1][2] The pioneering work of Gertrude B. Elion and Howard Schaeffer ushered in an era of rational drug design, moving away from serendipitous discovery to a targeted approach based on a deep understanding of viral biochemistry.[1][3] this compound's success demonstrated that it was possible to exploit unique viral enzymes to activate a prodrug, thereby achieving a high degree of selectivity and a favorable safety profile.[4][5] This breakthrough not only provided the first truly effective and safe treatment for debilitating and life-threatening herpesvirus infections but also laid the conceptual groundwork for the development of numerous other successful antiviral agents, including those used to treat HIV.[1][3]
The Genesis of this compound: A Historical Timeline
The journey to this compound's discovery was a multi-year endeavor rooted in a systematic screening program for antiviral compounds that began at Burroughs Wellcome in the 1960s.[6] The key milestones in its development are outlined below:
-
Early 1970s: Howard Schaeffer and his team synthesize a series of acyclic nucleoside analogs.[7]
-
1974: this compound, then known as 9-(2-hydroxyethoxymethyl)guanine, is first synthesized.[8]
-
Mid-1970s: Gertrude Elion's team elucidates the unique mechanism of action of this compound, demonstrating its selective phosphorylation by viral thymidine kinase.[3]
-
1977: Preclinical investigations are completed, and clinical trials commence.[6][9]
-
1979: A U.S. patent is issued for this compound, with Howard Schaeffer listed as the inventor.[10]
-
1982: The first formulation of this compound (topical) becomes available for clinical use.[2][6]
-
1988: Gertrude B. Elion is awarded the Nobel Prize in Physiology or Medicine, partly in recognition of her pivotal role in the development of this compound.[10]
Mechanism of Action: A Tale of Selective Activation
The cornerstone of this compound's success lies in its highly selective mechanism of action, which is contingent on the presence of a virus-specific enzyme, thymidine kinase (TK). This selectivity ensures that the drug is primarily activated in virus-infected cells, minimizing its effects on uninfected host cells. The multi-step process is as follows:
-
Selective Phosphorylation: this compound, a guanosine analog, readily enters both infected and uninfected cells. However, it is only efficiently phosphorylated to this compound monophosphate by viral TK. Host cell TKs do not recognize this compound as a substrate to any significant extent.[11]
-
Conversion to the Active Form: Cellular enzymes, specifically guanylate kinase, then convert this compound monophosphate to this compound diphosphate. Subsequently, other cellular kinases catalyze the formation of the active antiviral agent, this compound triphosphate.[6]
-
Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[12]
-
Chain Termination: Upon incorporation into the growing viral DNA chain, this compound triphosphate acts as a chain terminator. Because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, DNA synthesis is halted.[12]
This elegant mechanism results in a potent and specific inhibition of viral replication with minimal disruption of host cell DNA synthesis.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data on Antiviral Activity and Pharmacokinetics
The efficacy and pharmacokinetic profile of this compound have been extensively studied. The following tables summarize key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | IC50 (µM) |
| Herpes Simplex Virus Type 1 (HSV-1) | 0.85 |
| Herpes Simplex Virus Type 2 (HSV-2) | 0.86 |
| Varicella-Zoster Virus (VZV) | 3-4 |
IC50 (50% inhibitory concentration) is the concentration of drug required to inhibit viral replication by 50%. Data compiled from multiple sources.
Table 2: Inhibition Constants (Ki) for this compound Triphosphate
| Enzyme | Ki (µM) |
| HSV-1 DNA Polymerase | 0.03 |
| Human DNA Polymerase α | 0.15 |
| EBV DNA Polymerase | 9.8 |
| Human DNA Polymerase β | 11.9 |
Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. Data from a comparative study on the effect of this compound triphosphate on various DNA polymerases.[12]
Table 3: Pharmacokinetic Properties of this compound in Humans
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | 15-30% | 100% |
| Peak Plasma Concentration (Tmax) | 1-2 hours | End of infusion |
| Elimination Half-life (t½) | 2-4 hours | 2-4 hours |
| Protein Binding | 9-33% | 9-33% |
| Primary Route of Excretion | Renal (unchanged drug) | Renal (unchanged drug) |
Pharmacokinetic parameters can vary based on patient age, renal function, and specific dosage.
Key Experimental Protocols
The development and validation of this compound relied on several key in vitro and in vivo experimental protocols. The methodologies for two of the most critical assays are detailed below.
Viral Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Experimental Workflow:
Caption: Plaque reduction assay workflow.
Detailed Methodology:
-
Cell Culture Preparation: Seed a suitable host cell line (e.g., Vero cells) into 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Inoculation: Remove the growth medium from the cell monolayers and inoculate with a standardized amount of herpesvirus (e.g., HSV-1 or HSV-2) to produce a countable number of plaques.
-
Drug Application: After a viral adsorption period (typically 1-2 hours), remove the virus inoculum and overlay the cell monolayers with a medium containing various concentrations of this compound. A no-drug control is included.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 days to allow for plaque development.
-
Plaque Visualization: After the incubation period, fix the cells with a suitable fixative (e.g., methanol) and stain with a solution such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated for each drug concentration relative to the no-drug control. The IC50 is then determined by plotting the percentage of inhibition against the drug concentration.
DNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active form of the drug (this compound triphosphate) on the activity of viral and cellular DNA polymerases.
Experimental Workflow:
Caption: DNA polymerase inhibition assay workflow.
Detailed Methodology:
-
Enzyme Purification: Isolate and purify the target DNA polymerases from both viral-infected and uninfected cells.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, a mixture of the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, and dTTP), with one being radiolabeled (e.g., [³H]dTTP), and the purified DNA polymerase.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Reaction Incubation: Incubate the reaction mixtures at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period to allow DNA synthesis to occur.
-
Quantification of DNA Synthesis: Stop the reaction (e.g., by adding a strong acid to precipitate the DNA). The newly synthesized, radiolabeled DNA is then separated from the unincorporated radiolabeled dNTPs (e.g., by filtration). The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of DNA polymerase activity is calculated for each concentration of this compound triphosphate. The Ki value is determined using kinetic analysis, such as a Dixon plot.
Impact on Antiviral Therapy and Drug Development
The introduction of this compound had a profound and multifaceted impact on the field of medicine:
-
Effective Treatment for Herpesvirus Infections: this compound provided the first safe and effective treatment for a range of herpesvirus infections, including genital herpes, herpes labialis (cold sores), shingles, and chickenpox.[6] For severe and life-threatening conditions such as herpes simplex encephalitis, intravenous this compound became the standard of care.[6]
-
Prophylactic Use in Immunocompromised Patients: this compound proved to be highly effective in preventing HSV reactivation in immunocompromised individuals, such as organ transplant recipients and patients undergoing chemotherapy.[9]
-
Validation of Rational Drug Design: The success of this compound was a landmark achievement for the principle of rational drug design. It demonstrated that a deep understanding of the molecular biology of a pathogen could lead to the development of highly selective and non-toxic therapeutic agents. This approach has since become a cornerstone of modern drug discovery and development.
-
Paving the Way for Future Antivirals: The conceptual framework established by this compound's development—targeting a virus-specific enzyme for prodrug activation—inspired the development of a new generation of antiviral drugs. This includes the anti-HIV drug zidovudine (AZT), which also relies on intracellular phosphorylation for its activity.[1] The success of this compound spurred further research into other viral targets and led to the development of a broader arsenal of antiviral therapies.
Conclusion
The development of this compound represents a triumph of rational drug design and a watershed moment in the history of antiviral therapy. Its high selectivity and low toxicity, stemming from its unique mechanism of action, provided a much-needed, safe, and effective treatment for a range of debilitating and life-threatening herpesvirus infections. Beyond its immediate clinical impact, the legacy of this compound lies in the paradigm shift it created in the field of drug development. It demonstrated that by exploiting the biochemical differences between viruses and their hosts, it is possible to create highly targeted and effective therapies. The principles that guided the discovery and development of this compound continue to influence and inspire the search for novel antiviral agents to combat both existing and emerging viral threats.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The enzymological basis for resistance of herpesvirus DNA polymerase mutants to this compound: Relationship to the structure of α-like DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound in humans following intravenous administration. A model for the development of parenteral antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability of aciclovir after oral administration of aciclovir and its prodrug valaciclovir to patients with leukopenia after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of this compound, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aciclovir - Wikipedia [en.wikipedia.org]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mode of action of this compound triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantitative Analysis of Acyclovir in Plasma using HPLC
These application notes provide detailed protocols for the quantitative analysis of acyclovir in plasma samples using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
This compound is an antiviral medication primarily used for the treatment of herpes simplex virus infections, chickenpox, and shingles. Monitoring its concentration in plasma is crucial for ensuring therapeutic efficacy and minimizing potential toxicity. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of this compound in biological matrices due to its sensitivity, specificity, and reproducibility.[1][2] This document outlines validated HPLC methods coupled with UV detection, which are commonly available in most analytical laboratories.
Principle of the Method
The fundamental principle involves the separation of this compound from endogenous plasma components using a reversed-phase HPLC column. Prior to chromatographic separation, plasma samples undergo a sample preparation step, typically protein precipitation, to remove proteins that can interfere with the analysis and damage the HPLC column.[3][4] The separated this compound is then detected by a UV detector at a specific wavelength, and the resulting peak area or height is proportional to the concentration of this compound in the sample. Quantification is achieved by comparing the response of the unknown sample to that of a series of calibration standards with known concentrations.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound in plasma.
Method 1: HPLC with UV Detection
This protocol is based on a validated method employing protein precipitation for sample clean-up and a C8 reversed-phase column for separation.[1][3]
2.1. Materials and Reagents
-
This compound reference standard
-
Perchloric acid, 20% (v/v)
-
Triethylamine
-
Orthophosphoric acid
-
HPLC grade water
-
Methanol, HPLC grade
-
Human plasma (drug-free)
-
0.45 µm syringe filters
2.2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C8 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Vortex mixer
-
Centrifuge (capable of 10,000 rpm)
-
Analytical balance
-
pH meter
2.3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% (v/v) triethylamine in HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid. Filter and degas the mobile phase before use.[1][3]
-
Stock Solution of this compound: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent.
-
Calibration Standards and Quality Control (QC) Samples: Spike known amounts of the working standard solutions into drug-free human plasma to prepare a series of calibration standards (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 µg/mL) and at least three levels of QC samples (low, medium, and high).[3]
2.4. Sample Preparation
-
Thaw frozen plasma samples at room temperature.[3]
-
To a 0.5 mL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 0.1 mL of 20% (v/v) perchloric acid.[1][3]
-
Vortex the mixture for 20 seconds to precipitate the proteins.[3]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.[3]
-
Filter the supernatant through a 0.45 µm syringe filter.[3]
-
Inject a specific volume (e.g., 120 µl) of the clear filtrate into the HPLC system.[3]
2.5. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C8 |
| Mobile Phase | 0.1% (v/v) Triethylamine in water (pH 2.5)[1][3] |
| Flow Rate | 1.2 mL/min[3] |
| Detection Wavelength | 255 nm[1][3] |
| Injection Volume | 120 µL[3] |
| Column Temperature | 25°C[3] |
| Run Time | Approximately 10 minutes |
2.6. Data Analysis
-
Construct a calibration curve by plotting the peak height or area of the this compound peak versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.99.[3]
-
Determine the concentration of this compound in the plasma samples and QC samples by interpolating their peak responses from the calibration curve.
Method 2: HPLC-UV with Internal Standard
This method utilizes an internal standard (IS) to improve the precision and accuracy of the analysis by correcting for variations in sample preparation and injection volume. Lamivudine is a suitable internal standard for this compound analysis.[2]
2.1. Additional Materials
-
Lamivudine reference standard (Internal Standard)
2.2. Modified Sample Preparation
-
To a 0.5 mL aliquot of plasma sample, add a fixed amount of the internal standard solution (e.g., 50 µL of a 10 µg/mL lamivudine solution).
-
Proceed with the protein precipitation step as described in Method 1.
2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil BDS C18 (4.6 x 250 mm, 5µ)[2] |
| Mobile Phase | Phosphate buffer (pH 2.5) and methanol (95:5 v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 50 µL[2] |
2.4. Modified Data Analysis
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the this compound calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize the key quantitative parameters from the validated HPLC methods.
Table 1: Method Validation Parameters for HPLC-UV Analysis of this compound in Plasma
| Parameter | Method 1[1][3] | Method 2[2] | Method 3[5][6] |
| Linearity Range | 0.1 - 2.0 µg/mL | 0.201 - 13.545 µg/mL | 0.5 - 40 mg/L |
| Correlation Coefficient (r²) | > 0.9985 | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Not explicitly stated | 0.5 mg/L |
| Intra-day Precision (%RSD) | 1.02 - 8.37% | Not explicitly stated | < 15% |
| Inter-day Precision (%RSD) | 1.74 - 6.88% | Not explicitly stated | < 15% |
| Accuracy (Relative Error) | < 6.66% | Not explicitly stated | Within ±15% |
| Retention Time (this compound) | ~7.75 min | ~5.5 min | ~6.1 min |
| Internal Standard | None | Lamivudine | Bromouracil |
| Retention Time (IS) | N/A | ~8.0 min | ~4.9 min |
Workflow Diagram
The following diagram illustrates the general experimental workflow for the quantitative analysis of this compound in plasma by HPLC.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC methods detailed in these application notes are robust, reliable, and suitable for the routine quantitative analysis of this compound in human plasma. The choice between a method with or without an internal standard will depend on the specific requirements for precision and accuracy of the study. Proper method validation is essential to ensure the generation of high-quality, reproducible data for clinical and research applications.[1][2]
References
- 1. Determination of this compound in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 2. tsijournals.com [tsijournals.com]
- 3. Determination of this compound in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of an HPLC-UV Method for the Quantification of this compound and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antiviral Efficacy of Acyclovir Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential cell-based assays to determine the antiviral efficacy of acyclovir, a widely used antiviral drug primarily for the treatment of herpes simplex virus (HSV) infections. The included methodologies for plaque reduction, virus yield reduction, and cytotoxicity assays are fundamental for evaluating the potency and selectivity of this compound and other antiviral compounds.
Mechanism of Action of this compound
This compound is a synthetic nucleoside analogue that selectively inhibits the replication of herpesviruses, including HSV-1, HSV-2, and varicella-zoster virus (VZV).[1][2] Its selective toxicity is attributed to its specific activation in virus-infected cells. The process begins with the phosphorylation of this compound into this compound monophosphate by the virus-encoded enzyme thymidine kinase (TK).[3] Host cell kinases then further phosphorylate this compound monophosphate into this compound triphosphate, the active form of the drug.[2][3] this compound triphosphate competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[2][4] This targeted mechanism ensures that the drug has minimal effect on uninfected host cells, which have a much lower affinity for phosphorylating this compound.[1]
Caption: Mechanism of this compound Action in a Herpesvirus-Infected Cell.
Key Antiviral Efficacy Assays
Several cell-based assays are routinely employed to quantify the antiviral activity of this compound. The most common and informative assays are the Plaque Reduction Assay, the Virus Yield Reduction Assay, and the Cytotoxicity Assay.
Plaque Reduction Assay
The plaque reduction assay is a classic and widely used method to determine the inhibitory effect of an antiviral compound on virus replication. It measures the reduction in the formation of viral plaques, which are localized areas of cell death caused by viral infection, in the presence of the drug.
Experimental Workflow:
Caption: Workflow of a standard Plaque Reduction Assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable host cell line, such as Vero cells (African green monkey kidney cells), into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 4 x 10^5 cells/well for 12-well plates).[5] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Virus Infection: The next day, remove the culture medium and infect the cell monolayers with a dilution of virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).[5] Allow the virus to adsorb for 1 hour at 37°C.[5]
-
This compound Treatment: During the virus adsorption period, prepare serial dilutions of this compound in an overlay medium (e.g., medium containing 0.8% methylcellulose or 1.2% carboxymethyl cellulose).[5]
-
Overlay Application: After adsorption, remove the virus inoculum and gently add the overlay medium containing the different concentrations of this compound to the respective wells. Include a positive control (e.g., a known concentration of this compound) and a negative control (no drug).[5][6]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2 to 4 days, or until distinct plaques are visible.[5][6]
-
Plaque Visualization: After incubation, fix the cells with a solution such as 8% formaldehyde.[6] Then, stain the cell monolayer with a staining solution like 0.3% neutral red or crystal violet to visualize the plaques.[6][7] Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug). The 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of plaques by 50%, is then determined by regression analysis.[8]
Virus Yield Reduction Assay
The virus yield reduction assay measures the amount of infectious virus produced in the presence of an antiviral compound. This assay provides a quantitative measure of the inhibition of viral replication over a full replication cycle.
Experimental Workflow:
Caption: Workflow of a Virus Yield Reduction Assay.
Detailed Protocol:
-
Cell Seeding and Infection: Seed susceptible cells in multi-well plates to form a confluent monolayer. Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure that most cells are infected.[9]
-
This compound Treatment: After a brief adsorption period, remove the virus inoculum and add a culture medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period equivalent to one full replication cycle of the virus (e.g., 24-48 hours).
-
Virus Harvest: After incubation, harvest the virus from each well. This is typically done by subjecting the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virions.[6]
-
Virus Titer Determination: Determine the titer of the infectious virus in the lysate from each well. This can be done using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[9]
-
Data Analysis: The virus yield (in PFU/mL or TCID50/mL) is calculated for each this compound concentration. The percentage of yield reduction is determined relative to the no-drug control. The effective concentration that reduces the virus yield by a certain percentage (e.g., 50% - EC50, or 90% - EC90) is calculated.[10][11]
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of an antiviral compound to ensure that the observed antiviral effect is not due to the death of the host cells. The MTT assay is a colorimetric assay that measures cell viability.
Experimental Workflow:
Caption: Workflow of an MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[12]
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a cell control (no compound) and a background control (compound but no cells).[12]
-
Incubation: Incubate the plate for a period comparable to the duration of the antiviral assays (e.g., 2-4 days).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours).[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each this compound concentration relative to the cell control. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined by regression analysis.[8]
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison and interpretation. The key parameters to report are the IC50, EC50/EC90, and CC50 values. The selectivity index (SI), calculated as the ratio of CC50 to IC50 (or EC50), is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity of the drug for the virus.
Table 1: Antiviral Efficacy and Cytotoxicity of this compound against Herpes Simplex Virus Type 1 (HSV-1) in Vero Cells
| Assay | Parameter | This compound Concentration (µM) |
| Plaque Reduction Assay | IC50 | 0.15 - 1.28[15] |
| Virus Yield Reduction Assay | EC90 | 3.0[10] |
| MTT Assay | CC50 | > 600[16] |
| Selectivity Index (SI) | CC50 / IC50 | > 468 |
Table 2: Comparative Efficacy of this compound in Different Cell Types
| Cell Type | Virus | Parameter | This compound Concentration (µM) | Reference |
| Keratinocytes | HSV-1 | IC50 | 67.7 ± 18.2 | [16] |
| Fibroblasts | HSV-1 | IC50 | 0.40 ± 0.2 | [16] |
| Vero Cells | HSV-1 | IC50 | 1.14 ± 0.2 | [16] |
Note: The values presented in the tables are examples derived from the literature and may vary depending on the specific experimental conditions, virus strain, and cell line used.
References
- 1. Mechanism of action and selectivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aciclovir - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound for the Treatment of Herpes | Embryo Project Encyclopedia [embryo.asu.edu]
- 5. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 16. Limitations of this compound and identification of potent HSV antivirals using 3D bioprinted human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of In Vitro Models for Studying Acyclovir-Resistant HSV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir (ACV) and its prodrug valthis compound are the primary therapeutic agents for infections caused by Herpes Simplex Virus (HSV). However, the emergence of this compound-resistant HSV strains, particularly in immunocompromised individuals, presents a significant clinical challenge, necessitating the development of new antiviral strategies.[1][2] In vitro models that accurately replicate the mechanisms of resistance are crucial for understanding the molecular basis of this resistance and for screening novel antiviral compounds.
The primary mechanism of this compound action involves its phosphorylation by the viral thymidine kinase (TK) and subsequent conversion to a triphosphate form by cellular kinases.[1][3] This active form inhibits the viral DNA polymerase, terminating viral replication.[1][3] Resistance to this compound predominantly arises from mutations in the viral TK gene (UL23) or, less commonly, in the DNA polymerase gene (UL30).[3][4] Mutations in the TK gene can lead to absent, reduced, or altered enzyme activity.[3][5]
These application notes provide detailed protocols for the development and characterization of this compound-resistant HSV in vitro models, including methods for inducing resistance, phenotypic and genotypic characterization, and advanced 3D culture systems.
Key Signaling Pathway: this compound Activation and Mechanism of Resistance
The following diagram illustrates the mechanism of action of this compound and the points at which resistance can emerge.
Caption: Mechanism of this compound action and resistance pathways in HSV.
Data Presentation: Characterization of this compound-Resistant HSV Phenotypes
The following tables summarize typical quantitative data obtained from in vitro studies of this compound-sensitive and resistant HSV strains.
Table 1: Phenotypic Classification of this compound-Resistant HSV Mutants
| Mutant Type | Thymidine Kinase (TK) Activity | Cross-Resistance to Penciclovir |
| Wild Type | 100% | N/A |
| TK-negative (TKN) | <1% | Yes |
| TK-partial (TKP) | Reduced Levels | Yes |
| TK-altered (TKA) | Normal (with altered substrate specificity) | Variable |
| DNA Polymerase Mutant | 100% | Variable |
Data adapted from literature reviews on this compound resistance mechanisms.[5]
Table 2: Comparative 50% Inhibitory Concentrations (IC50) of this compound
| HSV Strain | Cell Line | IC50 (µg/mL) | Resistance Classification |
| HSV-1 (Wild Type) | MRC-5 | 0.11 - 0.20 | Sensitive |
| HSV-1 (Resistant Isolate 1) | MRC-5 | > 17 | Resistant |
| HSV-2 (Wild Type) | Vero | ~0.9 | Sensitive |
| HSV-2 (Resistant Isolate 2) | Vero | > 100 | Resistant |
| HSV-2 (Resistant Isolate 3) | Vero | 61 | Resistant |
Note: A common breakpoint for in vitro this compound resistance is an IC50 ≥ 2 µg/mL.[5] IC50 values can vary between cell lines.[6]
Experimental Protocols
Protocol 1: Induction of this compound Resistance in HSV by Serial Passage
This protocol describes the classic method for selecting this compound-resistant HSV mutants in cell culture.[4]
Materials:
-
Permissive cell line (e.g., Vero, MRC-5)
-
Wild-type HSV-1 or HSV-2 strain
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well and 6-well cell culture plates
-
Virus titration supplies (for plaque assay)
Workflow Diagram:
Caption: Workflow for in vitro selection of this compound-resistant HSV.
Procedure:
-
Seed a 6-well plate with Vero or MRC-5 cells and grow to 90-95% confluency.
-
Infect the cells with wild-type HSV at a low multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, remove the inoculum and add culture medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 µg/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator until 75-100% cytopathic effect (CPE) is observed.
-
Harvest the virus by freeze-thawing the cells and supernatant. This is Passage 1.
-
Use the harvested virus to infect a fresh monolayer of cells.
-
For each subsequent passage, gradually increase the concentration of this compound in the culture medium.
-
Periodically, after several passages, titrate the viral harvest and perform a plaque reduction assay (Protocol 2) to determine the IC50 for this compound.
-
Once a significant increase in the IC50 is observed, indicating resistance, plaque purify the resistant virus population to obtain clonal isolates.
-
Expand the plaque-purified resistant virus stocks for further characterization.
Protocol 2: Phenotypic Characterization by Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the susceptibility of HSV isolates to antiviral drugs.[7][8]
Materials:
-
Confluent monolayers of a permissive cell line (e.g., Vero, MRC-5) in 24-well plates
-
Virus stock (wild-type or potentially resistant isolate)
-
Serial dilutions of this compound in culture medium
-
Overlay medium (e.g., culture medium with 1% methylcellulose or carboxymethyl-cellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
Procedure:
-
Seed 24-well plates with a permissive cell line and grow to confluency.
-
Prepare serial dilutions of the virus stock to be tested.
-
Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum.
-
Add 1 mL of overlay medium containing serial dilutions of this compound to triplicate wells for each concentration. Include a "no drug" control.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control.
-
Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
Protocol 3: Genotypic Characterization of Resistant Mutants
Genotypic analysis involves sequencing the TK and DNA polymerase genes to identify mutations associated with resistance.
Workflow Diagram:
References
- 1. Aciclovir - Wikipedia [en.wikipedia.org]
- 2. New strategies against drug resistance to herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. micropathology.com [micropathology.com]
- 4. Characterization of Herpes Simplex Viruses Selected in Culture for Resistance to Penciclovir or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpes Simplex Virus Resistance to this compound and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. HSV Phenotyping for this compound Resistance | MLabs [mlabs.umich.edu]
Application Notes and Protocols for Optimizing Acyclovir Delivery in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyclovir, a synthetic purine nucleoside analogue, is a cornerstone antiviral agent effective against various herpesviruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). Its mechanism of action relies on selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and termination of viral DNA replication.[1][2] However, its therapeutic efficacy in in vitro studies can be hampered by its poor aqueous solubility and limited cellular uptake.[3][4][5] These application notes provide a comprehensive overview of various techniques to overcome these limitations, thereby optimizing this compound delivery in cell culture experiments. The subsequent protocols offer detailed, step-by-step methodologies for practical implementation in a laboratory setting.
Challenges in this compound Delivery for Cell Culture
The primary obstacle in utilizing this compound effectively in cell culture is its low water solubility, which is approximately 1.3 mg/mL at 25°C.[6] This poor solubility can lead to precipitation in culture media, resulting in inconsistent and non-reproducible experimental outcomes. Furthermore, even when dissolved, its modest cellular permeability can limit the intracellular concentration required for optimal antiviral activity.
Optimization Strategies
Several strategies can be employed to enhance the solubility and cellular delivery of this compound in in vitro settings. These can be broadly categorized into chemical modifications and formulation-based approaches.
Chemical Modifications and Formulations for Enhanced Solubility
a) Use of this compound Sodium Salt: this compound sodium, the salt form of this compound, exhibits significantly higher aqueous solubility (over 100 mg/mL at 25°C) compared to the parent drug.[7] This makes it a straightforward and effective alternative for preparing stock solutions for cell culture experiments.
b) Prodrug Approach: Prodrugs are modified versions of a drug that are converted to the active form in vivo or, in this context, intracellularly. Valthis compound, the L-valyl ester of this compound, is a well-known prodrug with improved oral bioavailability.[2][8] In cell culture, amino acid and bile acid prodrugs of this compound have demonstrated enhanced solubility and, in some cases, increased antiviral potency.[8][9]
c) Solid Dispersions: This technique involves dispersing this compound in a matrix of a water-soluble carrier, such as a polymer. This formulation enhances the dissolution rate of the drug. Studies have shown that solid dispersions of this compound with polymers like hydroxypropyl methylcellulose (HPMC), Kollidon VA64, Soluplus, and Eudragit EPO can significantly improve its solubility and dissolution.[6][10] For instance, a solid dispersion with Eudragit EPO (1:4 drug-to-polymer ratio) showed a faster dissolution rate compared to the pure drug.[6]
d) Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to form a 1:1 molar complex with this compound, leading to enhanced solubility and oral bioavailability.[11]
e) Ionic Liquids: The formation of ionic liquids by pairing this compound with a suitable counterion can dramatically increase its aqueous solubility by at least two orders of magnitude.[3]
Nanoparticle-Based Delivery Systems
Nanoparticles can encapsulate this compound, protecting it from degradation, facilitating cellular uptake, and providing sustained release.
a) Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of this compound have been shown to provide sustained release and can be prepared using techniques like thin-film hydration.[12][13][14]
b) Niosomes: Niosomes are non-ionic surfactant-based vesicles that are analogous to liposomes. They offer good stability and can provide sustained release of this compound.[12] In one study, niosomes released only 50% of the encapsulated this compound in 200 minutes, demonstrating a sustained release profile.[12]
c) Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They have been shown to enhance the oral bioavailability of this compound and can provide a sustained release profile.[15]
d) Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and natural polymers like chitosan have been used to prepare this compound-loaded nanoparticles.[16][17] These nanoparticles can offer sustained drug release and have shown increased antiviral efficacy in cell culture. For example, this compound-loaded PLGA microparticles demonstrated higher antiviral activity against HSV-1 compared to a drug solution.[18]
Data Presentation
Table 1: Solubility Enhancement of this compound by Various Techniques
| Technique | Carrier/Co-former | Fold Increase in Solubility (approx.) | Reference |
| Salt Formation | Sodium Hydroxide | >75-fold | [7] |
| Ionic Liquid | Choline | ~400-fold | [3] |
| Solid Dispersion | Eudragit EPO (1:4 ratio) | Significant enhancement in dissolution | [6] |
| Solid Dispersion | Microparticles in water | 6.18-fold | |
| Solid Dispersion | Microparticles in pH 1.2 buffer | 8.78-fold | |
| Solid Dispersion | Microparticles in pH 7.4 buffer | 5.98-fold | |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | 1.5-fold increase in bioavailability | [11] |
| Cocrystallization | Tartaric Acid | Faster initial dissolution rate | [7] |
Table 2: In Vitro Antiviral Activity of this compound Formulations against HSV-1
| Formulation | Cell Line | IC50 (µM) | Reference |
| Free this compound | Vero | 0.156 | [16] |
| Chitosan Nanospheres | Vero | 0.012 | [16] |
| This compound Solution (48h) | Vero | 1.28 | [18] |
| This compound-loaded Microparticles (48h) | Vero | 1.06 | [18] |
| This compound Solution (96h) | Vero | 0.27 | [18] |
| This compound-loaded Microparticles (96h) | Vero | 0.15 | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using this compound Sodium
Objective: To prepare a highly concentrated, soluble stock solution of this compound for cell culture applications.
Materials:
-
This compound Sodium
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound sodium.
-
Dissolve the this compound sodium in sterile water or PBS to achieve the desired stock concentration (e.g., 50 mg/mL).[19]
-
Gently vortex or mix until the this compound sodium is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound within liposomes to enhance its delivery and provide sustained release in cell culture.
Materials:
-
This compound
-
Soya lecithin
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Dissolve soya lecithin, cholesterol, and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.[13] A typical molar ratio of lecithin to cholesterol is 2:1.
-
Attach the flask to a rotary evaporator and rotate it at a controlled speed and temperature (e.g., 40°C) under reduced pressure.
-
Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.
-
Hydrate the lipid film by adding sterile PBS (pH 7.4) and gently agitating the flask. The volume of PBS will depend on the desired final concentration.
-
To form smaller, more uniform vesicles, sonicate the liposomal suspension using a bath or probe sonicator. Keep the sample on ice to prevent overheating.
-
For a more defined size distribution, the liposome suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
To separate the encapsulated this compound from the unencapsulated drug, the liposome suspension can be centrifuged or subjected to dialysis.
-
Store the prepared this compound-loaded liposomes at 4°C.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by creating a solid dispersion with a water-soluble polymer.
Materials:
-
This compound
-
Eudragit EPO (or another suitable polymer like HPMC or Kollidon VA64)
-
Methanol or other suitable organic solvent
-
Water bath or rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 drug to polymer).[6]
-
Dissolve both the this compound and the polymer in a suitable organic solvent (e.g., methanol) in a beaker with stirring.
-
Evaporate the solvent using a water bath at a controlled temperature (e.g., 40-50°C) or a rotary evaporator until a solid mass is obtained.
-
Further dry the solid mass in a desiccator under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a tightly sealed container at room temperature.
-
For cell culture experiments, the solid dispersion can be dissolved in the culture medium. It is recommended to perform a solubility test to determine the maximum achievable concentration.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for liposome preparation.
Caption: this compound delivery challenges & solutions.
References
- 1. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valaciclovir - Wikipedia [en.wikipedia.org]
- 3. This compound as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. scielo.br [scielo.br]
- 8. Pharmacokinetics of amino acid ester prodrugs of this compound after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ViewArticleDetail [ijpronline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. dovepress.com [dovepress.com]
- 13. jgtps.com [jgtps.com]
- 14. core.ac.uk [core.ac.uk]
- 15. This compound-Loaded Solid Lipid Nanoparticles: Optimization, Characterization and Evaluation of Its Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Pharmacokinetics of Acyclovir in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to assess the pharmacokinetic properties of acyclovir, a potent antiviral drug primarily used for the treatment of herpes simplex virus (HSV) infections.
Introduction
This compound is an acyclic guanosine analogue that acts as a specific inhibitor of herpesvirus DNA polymerase.[1] Its efficacy is dependent on its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Animal models are indispensable tools for preclinical evaluation of this compound's pharmacokinetics, providing critical data to inform clinical trial design and dosage regimens. This document outlines common animal models, experimental procedures, and analytical methods for these evaluations.
Common Animal Models in this compound Pharmacokinetic Studies
A variety of animal species have been employed to study the pharmacokinetics of this compound. The choice of model often depends on the specific research question, with considerations for physiological similarities to humans, handling feasibility, and cost. Commonly used models include rodents (mice and rats), rabbits, dogs, and pigs.[2][3][4][5][6]
Quantitative Pharmacokinetic Data of this compound in Animal Models
The following tables summarize key pharmacokinetic parameters of this compound observed in various animal models following different routes of administration. These data are compiled from multiple studies and are intended for comparative purposes.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | t½ (hours) | Vd (L/kg) | CL (mL/min/kg) | AUC (µg·h/mL) |
| Dog | 5 | - | 2.2 - 3.6 | 0.97 - 1.17 | 3.48 - 5.83 | - |
| Dog | 20 | - | 2.3 ± 0.1 | 1.2 ± 0.2 | - | - |
| Horse | 10 | 10.7 ± 2.79 | 5.05 | 2.96 ± 2.09 | - | - |
| Asian Elephant Calf | 15 | 27.02 ± 6.79 | 5.84 ± 0.74 | - | - | - |
Cmax: Maximum plasma concentration; t½: Elimination half-life; Vd: Volume of distribution; CL: Clearance; AUC: Area under the plasma concentration-time curve. Data compiled from multiple sources.[2][4][7][8]
Table 2: Pharmacokinetic Parameters of this compound Following Oral (PO) Administration
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | t½ (hours) | AUC (µg·h/mL) |
| Dog | 5 | - | < 2 | 91 | - | - |
| Dog | 20 | - | < 2 | 80 | - | - |
| Dog | 50 | - | < 2 | 52 | - | - |
| Rat | 19 | 0.813 | 0.5 | - | - | - |
| Horse | 20 | 0.19 ± 0.10 | - | 2.8 | - | - |
| Asian Elephant Calf | 45 | 1.45 ± 0.20 | 3.00 ± 0.70 | - | 8.74 ± 2.47 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; Bioavailability: The fraction of the administered dose that reaches systemic circulation. Data compiled from multiple sources.[4][8][9][10]
Experimental Protocols
Animal Preparation and Handling
All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. Appropriate acclimatization periods are necessary before the commencement of any experiment.
This compound Administration Protocols
Objective: To determine the pharmacokinetic profile of this compound with 100% bioavailability.
Materials:
-
This compound solution for injection
-
Sterile saline or other appropriate vehicle
-
Syringes and needles of appropriate size for the animal model
-
Animal restrainer or anesthesia as required
Procedure:
-
Accurately weigh the animal to determine the correct dose volume.
-
Prepare the this compound solution to the desired concentration in a sterile vehicle.
-
For rodents, the lateral tail vein is commonly used. For larger animals like rabbits and dogs, the marginal ear vein or cephalic vein is suitable.[11]
-
Administer the this compound solution as a bolus injection or a controlled infusion.
-
Record the exact time of administration.
Objective: To evaluate the oral absorption and bioavailability of this compound.
Materials:
-
This compound in a suitable formulation (e.g., suspension, solution, or capsule)
-
Oral gavage needles (for rodents)
-
Syringes
Procedure:
-
Animals should be fasted overnight to ensure an empty stomach, which can influence drug absorption.
-
Accurately weigh the animal to calculate the required dose.
-
For rodents, administer the this compound formulation directly into the stomach using an oral gavage needle.[11]
-
For larger animals, the formulation can be administered in a capsule or mixed with a small amount of palatable food.
-
Record the precise time of administration.
Blood Sample Collection Protocol
Objective: To collect serial blood samples for the determination of this compound plasma concentrations over time.
Materials:
-
Microcentrifuge tubes containing an appropriate anticoagulant (e.g., EDTA, heparin)
-
Syringes and needles or catheters suitable for the chosen sampling site
-
Anesthesia (if required)
-
Centrifuge
Procedure:
-
Select an appropriate blood collection site. For rodents, this can include the tail vein, saphenous vein, or retro-orbital sinus (terminal procedure). For larger animals, the jugular, cephalic, or saphenous veins are commonly used.
-
Collect a pre-dose (time 0) blood sample.
-
Following this compound administration, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
The volume of blood collected should not exceed the recommended guidelines to avoid undue stress on the animal.[12]
-
Immediately after collection, gently mix the blood with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -20°C or -80°C until analysis.[8]
Analytical Methodology for this compound Quantification
Objective: To accurately measure the concentration of this compound in plasma samples.
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for quantifying this compound in biological matrices.[13][14][15][16][17]
4.4.1. Sample Preparation (Protein Precipitation)
-
Thaw the plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent such as perchloric acid or acetonitrile.[16][18]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the clear supernatant for analysis.
4.4.2. Chromatographic Conditions (Example for HPLC-UV)
-
Column: C18 reversed-phase column[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M perchloric acid) and an organic solvent (e.g., acetonitrile).[18]
-
Flow Rate: Typically 1.0 - 1.5 mL/min[16]
-
Detection Wavelength: Approximately 253 nm[15]
-
Injection Volume: 20 - 100 µL
4.4.3. Data Analysis
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the this compound concentration in the plasma samples by interpolating their peak areas against the calibration curve.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and t½.[8]
Visualizations
Mechanism of Action of this compound
References
- 1. This compound: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in the disposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical bioequivalence of this compound creams using dermal microdialysis in pigs: a new model to evaluate bioequivalence for topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of age on the gastrointestinal absorption of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The disposition of this compound in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics and analytical determination of this compound in Asian elephant calves (Elephas maximus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound after single intravenous and oral administration to adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation methods for this compound and related antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [archive.hshsl.umaryland.edu]
- 18. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Enhancing Acyclovir Efficacy Against Resistant Viral Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the efficacy of acyclovir against resistant viral strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Herpes Simplex Virus (HSV)?
A1: this compound resistance in HSV primarily arises from mutations in two viral enzymes: thymidine kinase (TK) and DNA polymerase.[1][2][3]
-
Thymidine Kinase (TK) Deficiencies: This is the most common mechanism, accounting for about 95% of this compound-resistant HSV isolates.[1] Resistance can occur through:
-
TK-negative mutants: Complete loss of TK activity.
-
TK-partial mutants: Reduced levels of TK activity.
-
TK-altered mutants: Altered substrate specificity where the enzyme can still phosphorylate thymidine but not this compound.[1]
-
-
DNA Polymerase Mutations: These mutations are less common but can also confer resistance. They alter the DNA polymerase enzyme in such a way that it can still replicate viral DNA even in the presence of this compound triphosphate.[1][3] Viruses with these mutations may also show cross-resistance to other antiviral drugs that target the DNA polymerase.[3]
Q2: My HSV isolate is resistant to this compound. What are the alternative antiviral agents I can use in my experiments?
A2: For this compound-resistant HSV, alternative agents with different mechanisms of action are recommended. The primary options are foscarnet and cidofovir.
-
Foscarnet: This is a pyrophosphate analog that directly inhibits viral DNA polymerase without requiring activation by viral TK.[1][4][5] It is often the treatment of choice for this compound-resistant HSV.[4]
-
Cidofovir: This is a nucleotide analog that also inhibits viral DNA polymerase and does not depend on viral TK for its activity.[2][6]
It is important to note that both foscarnet and cidofovir have a higher toxicity profile compared to this compound, particularly nephrotoxicity, which should be considered in experimental design.[2]
Q3: How can I assess the in vitro susceptibility of my HSV isolates to this compound and other antiviral agents?
A3: The gold standard for determining the in vitro susceptibility of HSV to antiviral drugs is the Plaque Reduction Assay (PRA) .[7][8][9] This assay measures the concentration of a drug required to reduce the number of viral plaques by 50% (IC50).
Q4: I am investigating combination therapies. How can I determine if two compounds have a synergistic effect against this compound-resistant HSV?
A4: The Checkerboard Assay is a common method to evaluate the interaction between two antimicrobial agents.[10][11][12] This method involves testing various concentrations of two drugs, both alone and in combination, to determine their effect on viral replication. The results are often analyzed by calculating the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, or antagonistic).[12]
Troubleshooting Guides
Guide 1: Plaque Reduction Assay (PRA) for Antiviral Susceptibility Testing
Issue: Inconsistent or unreliable results in my plaque reduction assay.
| Potential Cause | Troubleshooting Step |
| Cell monolayer health | Ensure cells are healthy, evenly seeded, and have reached the appropriate confluency (e.g., 70%) before infection.[13] Use fresh, pre-tested media and serum. |
| Virus titer | Accurately determine the virus titer before performing the assay. Use a consistent multiplicity of infection (MOI) for all experiments.[14] |
| Drug concentration range | Optimize the concentration range of the antiviral agent. For highly resistant strains, a much higher concentration range may be needed.[9] |
| Overlay medium | Ensure the overlay medium (e.g., containing methylcellulose or agar) is at the correct temperature and consistency to prevent virus spread between plaques.[13] |
| Incubation time | Optimize the incubation time to allow for clear plaque formation without causing the cell monolayer to degrade.[13] |
| Staining | Use an appropriate stain (e.g., crystal violet) and ensure complete fixation before staining to visualize plaques clearly.[13] |
Guide 2: Cytotoxicity Assays (e.g., MTT Assay)
Issue: High background or variability in my MTT cytotoxicity assay results.
| Potential Cause | Troubleshooting Step |
| Cell seeding density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Compound interference | Some compounds can interfere with the MTT dye reduction. Run a control with the compound in cell-free media to check for direct reduction of MTT. |
| Incubation time with MTT | Optimize the incubation time with the MTT reagent (typically 1-4 hours) to get a strong signal without causing formazan crystal-related toxicity.[15] |
| Solubilization of formazan | Ensure complete solubilization of the formazan crystals by adding the solubilization solution and mixing thoroughly before reading the absorbance.[15] |
| Wavelength reading | Use the correct wavelength for measuring formazan absorbance (around 570 nm).[15] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay (PRA)
This protocol is a generalized procedure for determining the 50% inhibitory concentration (IC50) of an antiviral compound against HSV.
-
Cell Culture: Seed susceptible cells (e.g., Vero cells) in 6-well or 24-well plates and grow to 70-80% confluency.[13]
-
Virus Inoculation: Aspirate the culture medium and inoculate the cells with a standardized amount of HSV (e.g., 100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Antiviral Treatment: Prepare serial dilutions of the antiviral compound in culture medium. After the adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the antiviral agent.
-
Overlay: Overlay the cells with a medium containing 0.5% to 1% methylcellulose or agar to restrict virus spread to adjacent cells.[13]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Aspirate the overlay, fix the cells with a solution like 10% formaldehyde, and then stain with a 0.5% crystal violet solution.[13]
-
Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of the antiviral compound that reduces the number of plaques by 50% compared to the virus control (no drug).
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[15]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the "cells only" control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Data Presentation
Table 1: In Vitro Activity of Compounds Against this compound-Sensitive and -Resistant HSV Strains
| Compound | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | HSV-1 (Wild Type) | 20.20 | >2220 | >110 | [16] |
| HSV-1 (Resistant) | 2220.00 | >2220 | >1 | [16] | |
| 3,19-isopropylideneandrographolide (IPAD) | HSV-1 (Wild Type) | 20.50 | >41 | >2 | [16] |
| HSV-1 (Resistant) | 20.50 | >41 | >2 | [16] | |
| Oleanolic Acid | HSV-1/F (ACV-Sensitive) | - | - | - | [17] |
| HSV-1/153 (ACV-Resistant) | - | - | - | [18] | |
| HSV-1/106 (ACV-Resistant) | - | - | - | [18] | |
| HSV-1/Blue (ACV-Resistant) | - | - | - | [18] | |
| AXX-18 (Oleanolic Acid Derivative) | HSV-1/F (ACV-Sensitive) | 1.47 | 44.69 | 30.4 | [19] |
| HSV-1/106 (ACV-Resistant) | 6.04 | 44.69 | 7.4 | [19] | |
| HSV-1/153 (ACV-Resistant) | 9.29 | 44.69 | 4.8 | [19] | |
| HSV-1/Blue (ACV-Resistant) | 6.78 | 44.69 | 6.6 | [19] | |
| Peppermint Oil | HSV-1 | 0.002% | - | - | [20] |
| HSV-2 | 0.0008% | - | - | [20] | |
| HSV-1 (ACV-Resistant) | - | - | Plaque formation reduced by 99% | [20] |
Table 2: Synergistic Effects of this compound and IPAD against HSV
| Virus Strain | Compound Combination (IC50 concentrations) | Effect | Reference |
| HSV (Wild Types) | This compound + IPAD | Synergistic inhibition of CPE, viral DNA, and protein synthesis.[21] | [21] |
| HSV-1 (Resistant) | This compound + IPAD | Synergistic inhibition of CPE, viral DNA, and protein synthesis.[21] | [21] |
Visualizations
Caption: this compound mechanism of action and resistance pathways.
Caption: General workflow for in vitro antiviral efficacy and synergy testing.
Caption: Logical diagram of a combination therapy approach.
References
- 1. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 2. Management of this compound-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 3. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Foscarnet treatment of this compound-resistant herpes simplex virus infection in patients with acquired immunodeficiency syndrome: preliminary results of a controlled, randomized, regimen-comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 6. Cidofovir - Wikipedia [en.wikipedia.org]
- 7. labcorp.com [labcorp.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Susceptibilities of Herpes Simplex Viruses to Penciclovir and this compound in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. brieflands.com [brieflands.com]
- 14. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Viral UL8 Is Involved in the Antiviral Activity of Oleanolic Acid Against HSV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Virucidal effect of peppermint oil on the enveloped viruses herpes simplex virus type 1 and type 2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic effects of this compound and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acyclovir Dosage to Prevent Emergence of Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with acyclovir. Our goal is to offer practical guidance on optimizing this compound dosage to minimize the emergence of drug-resistant Herpes Simplex Virus (HSV) strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in HSV?
This compound resistance in Herpes Simplex Virus (HSV) primarily arises from mutations in two key viral genes:
-
Thymidine Kinase (TK) Gene (UL23): This is the most common mechanism, accounting for about 95% of this compound-resistant clinical isolates.[1][2] Resistance can occur through:
-
DNA Polymerase Gene (UL30): Less frequently, mutations can occur in the viral DNA polymerase, the target of activated this compound triphosphate. These mutations prevent the drug from effectively inhibiting viral DNA replication.[3][4]
Q2: What is the prevalence of this compound resistance?
The prevalence of this compound resistance varies significantly between different patient populations:
-
Immunocompetent Patients: Resistance is rare, with a prevalence of less than 1%.[5][6]
-
Immunocompromised Patients: The prevalence is significantly higher, ranging from 4% to 10%, particularly in transplant recipients and individuals with HIV.[6] This increased risk is often associated with prolonged or repeated courses of antiviral therapy.[7]
Q3: How can I determine if my HSV isolate is resistant to this compound?
Both phenotypic and genotypic assays can be used to determine this compound susceptibility:
-
Phenotypic Assays: These methods measure the ability of the virus to replicate in the presence of the drug. The gold standard is the Plaque Reduction Assay (PRA) , which determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).[4][8] Other phenotypic assays include the Cytopathic Effect Reduction Assay (CRA) and the Dye-Uptake Assay (DUA).[9]
-
Genotypic Assays: These methods detect specific mutations in the viral TK and DNA polymerase genes that are known to confer resistance.[10] Sanger sequencing and the more sensitive Next-Generation Sequencing (NGS) are commonly used.[11][12] NGS is particularly useful for detecting low-frequency resistant variants within a viral population.[11][12]
Q4: My experiment failed to show this compound efficacy, but genotypic analysis shows no known resistance mutations. What could be the issue?
Several factors could contribute to this discrepancy:
-
Novel or Uncharacterized Mutations: The virus may harbor a novel mutation in the TK or DNA polymerase gene that has not yet been characterized as conferring resistance.
-
Low-Frequency Resistant Subpopulations: The resistant variants may be present at a level below the limit of detection of your sequencing method. Consider using a more sensitive method like NGS.[11][12]
-
Issues with Drug Concentration: Ensure that the this compound concentration in your in vitro or in vivo model is appropriate and that the drug is stable under your experimental conditions.
-
Cell Line Effects: The cell line used for susceptibility testing can influence the outcome. Ensure you are using a permissive and well-characterized cell line.[13]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Factors (in vivo): In animal models, factors such as poor drug absorption, rapid metabolism, or inadequate tissue distribution can lead to suboptimal drug exposure at the site of infection, resulting in treatment failure even with a susceptible virus.[14][15]
Q5: What are the recommended alternative treatments for this compound-resistant HSV infections?
For infections caused by this compound-resistant HSV, alternative antiviral agents with different mechanisms of action are recommended. The primary alternatives are:
-
Foscarnet: A pyrophosphate analog that directly inhibits viral DNA polymerase without requiring activation by viral TK.[4][7]
-
Cidofovir: A nucleotide analog that also inhibits viral DNA polymerase and does not depend on viral TK for its initial phosphorylation.[4][7]
It is important to note that both foscarnet and cidofovir are associated with a higher incidence of adverse effects, particularly nephrotoxicity, compared to this compound.[7]
Troubleshooting Guides
Troubleshooting Phenotypic Susceptibility Assays (Plaque Reduction Assay)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in IC50 values between replicates. | Inconsistent virus inoculum. Pipetting errors. Uneven cell monolayer. | Ensure a standardized and well-titered viral stock is used. Use calibrated pipettes and proper technique. Visually inspect cell monolayers for confluency and evenness before infection. |
| No plaque formation, even in the no-drug control. | Inactive virus stock. Non-permissive cell line. Incorrect incubation conditions. | Titer the virus stock to confirm its viability. Use a cell line known to be susceptible to HSV infection (e.g., Vero, MRC-5).[8][9] Verify incubator temperature, CO2 levels, and humidity. |
| Plaques are too large or merge, making counting difficult. | Incubation time is too long. High multiplicity of infection (MOI). | Optimize the incubation period to allow for distinct plaque formation. Perform the assay with a lower MOI. |
| IC50 value is unexpectedly high for a supposedly sensitive strain. | This compound stock solution has degraded. Calculation error. Contamination of viral stock with a resistant strain. | Prepare fresh this compound stock solutions. Double-check the calculations for drug dilutions and IC50 determination. Re-plaque purify the viral stock to ensure it is clonal. |
Troubleshooting Genotypic Resistance Testing
| Problem | Possible Cause(s) | Troubleshooting Steps |
| PCR amplification of TK or DNA polymerase gene fails. | Low viral DNA template. PCR inhibitors in the sample. Inefficient primer design. | Increase the amount of viral DNA in the PCR reaction. Re-purify the DNA sample to remove potential inhibitors. Design and validate new primers targeting conserved regions of the genes. |
| Poor quality sequencing data (Sanger or NGS). | Low-quality PCR product. Issues with the sequencing reaction or instrument. | Purify the PCR product before sequencing. Consult the sequencing facility's troubleshooting guide or technical support. |
| Difficulty interpreting sequencing results. | Presence of polymorphisms of unknown significance. Mixed viral populations. | Compare the sequence to a reference wild-type HSV strain. Consult databases of known resistance mutations. For mixed populations, consider subcloning and sequencing individual clones or using NGS to quantify the proportion of each variant.[10] |
Quantitative Data Summary
Table 1: this compound Susceptibility Breakpoints for HSV
| Susceptibility Category | IC50 (µg/mL) | Reference(s) |
| Susceptible | < 2.0 | [6][9] |
| Resistant | > 2.0 - 3.0 | [9] |
Table 2: Recommended this compound Dosages for Treatment and Prophylaxis in Adults
| Indication | Dosage Regimen (Oral) | Dosage Regimen (Intravenous) | Reference(s) |
| First Episode Genital Herpes | 200 mg 5x/day for 10 days OR 400 mg 3x/day for 10 days | 5 mg/kg every 8 hours for 5-7 days | [16][17][18] |
| Recurrent Genital Herpes (Episodic) | 200 mg 5x/day for 5 days OR 800 mg 2x/day for 5 days | N/A | [16][18] |
| Recurrent Genital Herpes (Suppressive) | 400 mg 2x/day | N/A | [18][19] |
| Herpes Zoster (Shingles) | 800 mg 5x/day for 7-10 days | 10 mg/kg every 8 hours for 7-10 days | [17][20] |
| Prophylaxis in Immunocompromised Patients | 400 mg 2x/day | 5 mg/kg every 8 hours | [19] |
Note: Dosages may need to be adjusted for patients with renal impairment.[16][21]
Experimental Protocols
Protocol 1: Plaque Reduction Assay (PRA) for this compound Susceptibility
-
Cell Culture: Seed a 24-well plate with a permissive cell line (e.g., Vero cells) to achieve a confluent monolayer on the day of infection.
-
This compound Dilutions: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 0.01 to 100 µg/mL.
-
Virus Inoculation: Dilute the HSV isolate to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilution. Incubate for 1-2 hours to allow for viral adsorption.
-
This compound Treatment: Remove the virus inoculum and overlay the cells with medium containing the different concentrations of this compound. Also include a "no-drug" control.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: Count the number of plaques at each drug concentration. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.[6]
Protocol 2: Genotypic Analysis of TK and DNA Polymerase Genes by Sanger Sequencing
-
Viral DNA Extraction: Extract viral DNA from the HSV isolate or clinical specimen using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the full coding regions of the TK (UL23) and DNA polymerase (UL30) genes using high-fidelity DNA polymerase and specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using the same primers used for amplification.
-
Sequence Analysis: Assemble the sequencing reads and align them to a reference HSV sequence to identify mutations.
Protocol 3: Viral Load Quantification by qPCR
-
DNA Extraction: Extract DNA from the sample (e.g., cell culture supernatant, plasma, CSF).
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing a DNA standard curve, a no-template control, and the unknown samples. The reaction should include primers and a probe specific to a conserved region of the HSV genome.
-
qPCR Amplification: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Use the standard curve to quantify the absolute copy number of viral DNA in the unknown samples.[22][23]
Visualizations
Caption: this compound mechanism of action and resistance pathways.
Caption: Experimental workflows for assessing this compound resistance.
References
- 1. Herpes Simplex Virus Resistance to this compound and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSV this compound Drug Resistance by Sanger Sequencing [testguide.labmed.uw.edu]
- 3. Aciclovir - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound resistance in herpes simplex viruses: Prevalence and therapeutic alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of this compound-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 8. labcorp.com [labcorp.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Variant Analysis of the Thymidine Kinase and DNA Polymerase Genes of Herpes Simplex Virus in Korea: Frequency of this compound Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of next-generation sequencing to detect this compound-resistant herpes simplex virus type 1 variants at low frequency in thymidine kinase gene of the isolates recovered from patients with hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the in vitro and in vivo antiherpes virus activities of the acyclic nucleosides, this compound (Zovirax) and 9-[(2-hydroxy-1-hydroxymethylethoxy)methyl]guanine (BWB759U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. mdpi.com [mdpi.com]
- 16. drugs.com [drugs.com]
- 17. This compound (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. RECOMMENDATIONS FOR TREATMENT OF GENITAL HERPES SIMPLEX VIRUS - WHO Guidelines for the Treatment of Genital Herpes Simplex Virus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 21. This compound: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in acyclovir antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acyclovir antiviral assays. Inconsistent results can arise from various factors, and this guide aims to address common issues to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Q1: Why am I seeing inconsistent or no plaque formation in my plaque reduction assay?
A1: Inconsistent or absent plaque formation is a common issue that can stem from several factors related to the virus, cells, or assay technique.[1] Key areas to investigate include:
-
Virus Stock Quality: Ensure your virus stock is of high quality and has been stored correctly to maintain its infectivity.[1]
-
Cell Health and Confluency: The cell monolayer is critical. Cells should be healthy and have reached the appropriate confluency (typically 90-100%) at the time of infection. Unhealthy or over-confluent cells can lead to variable plaque formation.[1]
-
Inoculum Volume: Using too much or too little virus inoculum can negatively impact the formation of distinct plaques.[1]
-
Contamination: Bacterial or fungal contamination in your cell culture or virus stock can interfere with the assay.[1]
-
Technique Consistency: Ensure consistent pipetting, proper distribution of the virus across the plate, and accurate timing to minimize variability.[1]
-
Overlay Medium: If using an agarose overlay, ensure it is not too hot when added, as this can damage the cells.[2] Conversely, if it's too cool, it may solidify prematurely. The concentration of agarose is also important; too low a concentration can lead to diffuse plaques.[2]
Q2: My 50% inhibitory concentration (IC50) values for this compound vary significantly between experiments. What could be the cause?
A2: Fluctuation in IC50 values is a frequent challenge. Several factors can influence the calculated potency of this compound:
-
Cell Line Differences: Different cell lines can metabolize this compound and support viral replication differently, leading to variations in IC50 values. For example, the antiherpetic activity of this compound can be significantly more potent in macrophage cell lines compared to Vero or MRC-5 cells.[3]
-
Assay Method: The specific assay used (e.g., plaque reduction assay, qPCR-based assay) can yield different IC50 values.[4][5]
-
Multiplicity of Infection (MOI): While some studies suggest that qPCR-based assays are less dependent on the initial MOI, significant variations in the amount of virus used for infection can still impact the outcome and calculated IC50.[4]
-
Incubation Time: The duration of the assay can influence the final IC50 value. Longer incubation times may lead to higher IC50 values.[4]
-
Reagent Quality and Consistency: The quality and lot-to-lot variability of reagents, including cell culture media and this compound itself, can introduce inconsistencies.[6]
Q3: I suspect my this compound-resistant virus stock is showing some susceptibility in my assay. Why might this be happening?
A3: Apparent susceptibility in a resistant virus stock can be misleading. Here are some potential explanations:
-
Mixed Viral Population: A resistant virus stock may not be purely resistant and could contain a subpopulation of sensitive viruses. The plaque reduction assay measures the overall sensitivity of the viral population.[7]
-
Mechanism of Resistance: this compound resistance is most commonly associated with mutations in the viral thymidine kinase (UL23 gene) and less frequently in the DNA polymerase (UL30 gene).[8] The level of resistance can vary depending on the specific mutation.
-
Assay Conditions: The "breakpoint" used to define resistance is a critical factor. An this compound IC50 of ≥2 µg/mL is widely accepted for defining resistance in a plaque reduction assay for Herpes Simplex Virus (HSV).[7][8] Your assay conditions might not be stringent enough to select for the resistant phenotype.
Q4: How can I improve the reproducibility of my this compound antiviral assays?
A4: Improving reproducibility requires careful attention to detail and standardization of your experimental workflow.
-
Standardize Protocols: Use a consistent, detailed protocol for all experiments. This includes cell seeding density, virus infection procedure, drug concentration preparation, and incubation times.
-
Quality Control of Reagents: Implement rigorous quality control for all reagents, including media, sera, and the antiviral compound.[6] Test new batches of reagents to ensure they perform similarly to previous lots.
-
Cell Culture Maintenance: Maintain a consistent cell culture practice. Use cells at a low passage number and regularly check for mycoplasma contamination.
-
Internal Controls: Always include positive (virus only), negative (cells only), and drug-control wells in every assay plate.
-
Accurate Quantification: Use calibrated instruments for pipetting and other measurements.
Data Presentation
Table 1: Representative this compound IC50 Values in Different Cell Lines
| Virus | Cell Line | Assay Type | This compound IC50 (µM) | Reference |
| HSV-1 | Macrophages | Plaque Reduction | 0.0025 | [3] |
| HSV-1 | Vero | Plaque Reduction | 8.5 | [3] |
| HSV-1 | MRC-5 | Plaque Reduction | 3.3 | [3] |
| HSV-1 (ACV-sensitive) | Various | Real-time PCR | 0.10 - 0.25 µg/ml | [4] |
| HSV-1 (ACV-resistant) | Various | Real-time PCR | > 2 µg/ml | [7][8] |
Note: IC50 values can vary significantly based on the specific virus strain, assay conditions, and laboratory.
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This protocol outlines a standard method for determining the antiviral activity of this compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Infection:
-
When the cell monolayer is confluent, remove the growth medium.
-
Wash the monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units (PFU)/well).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
This compound Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add the prepared this compound dilutions to the respective wells. Include a "virus control" well with no drug and a "cell control" well with no virus or drug.
-
-
Overlay:
-
Overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.5% agarose in culture medium) to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Remove the overlay medium.
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a staining solution (e.g., 0.1% crystal violet). The viable cells will stain, and the areas of viral-induced cell death (plaques) will remain clear.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
-
Protocol 2: qPCR-Based Antiviral Assay
This method quantifies the effect of this compound by measuring the reduction in viral DNA copies.
-
Cell Seeding and Infection: Follow steps 1 and 3 from the PRNT protocol.
-
This compound Treatment: Follow step 4 from the PRNT protocol.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a defined period (e.g., 24, 48, or 72 hours).[4] No overlay is necessary.
-
DNA Extraction:
-
At the end of the incubation period, harvest the cell culture supernatant or the cells.
-
Extract the viral DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers and probes specific to a viral gene.
-
Include a standard curve of known viral DNA concentrations to allow for absolute quantification of viral copy numbers.
-
-
Data Analysis:
-
Quantify the viral DNA copies in each sample.
-
Calculate the percentage of reduction in viral DNA copies for each this compound concentration compared to the virus control.
-
Determine the IC50 value, which is the concentration of this compound that reduces the viral DNA copy number by 50%.[4]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: Mechanism of action of this compound in a virus-infected cell.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. The potency of this compound can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of a DNA probe assay with the plaque reduction assay for measuring the sensitivity of herpes simplex virus and varicella-zoster virus to penciclovir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. Herpes Simplex Virus Resistance to this compound and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acyclovir Targeted Delivery Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of acyclovir delivery systems. The content is structured to directly address specific issues encountered during formulation, characterization, and evaluation experiments.
Section 1: Formulation & Characterization FAQs
This section addresses common challenges related to the preparation and physical characterization of this compound-loaded nanocarriers.
Q1: My entrapment efficiency for this compound is low. What are the common causes and solutions?
A: Low entrapment efficiency (EE) is a frequent issue stemming from this compound's physicochemical properties and formulation parameters. This compound's limited lipid solubility and moderate water solubility can complicate its incorporation into vesicular systems.
Troubleshooting Steps:
-
Optimize Drug-Lipid Interaction:
-
Prodrug Approach: Consider using a more lipophilic prodrug of this compound, such as this compound palmitate, to improve incorporation into lipid-based carriers like liposomes.[1]
-
Ion Pairing: For carriers like ion-exchange resins, ensure optimal pH for complex formation between the drug and the resin.[2][3]
-
-
Adjust Formulation Method:
-
The choice of preparation method significantly impacts EE. For liposomes, methods like reverse-phase evaporation or dehydration/rehydration may yield better results than simple film dispersion.[1][4]
-
For solid lipid nanoparticles (SLNs), optimizing the concentration of lipid and surfactant is crucial.[5][6]
-
-
Modify Vesicle Composition:
-
Adding cholesterol can increase the rigidity and order of lipid bilayers, potentially reducing drug leakage during formulation.[7][8]
-
Incorporating charged lipids or surfactants (e.g., stearylamine for positive charge, cholesteryl sulphate for negative charge) can influence EE depending on the drug's charge at the formulation pH.[1]
-
-
Process Parameters:
-
Sonication/Homogenization: Excessive energy input can lead to drug leakage. Optimize the duration and power of sonication or the pressure and number of cycles for high-pressure homogenization.
-
Temperature: Ensure the processing temperature is appropriate for the lipids used, but be mindful that high temperatures can increase drug leakage.
-
Q2: I'm observing inconsistent particle size and a high Polydispersity Index (PDI). How can I achieve a more uniform formulation?
A: A high PDI indicates a broad size distribution, which can affect stability, drug release, and in vivo performance. Achieving a low PDI (<0.3) is critical for a homogenous and reliable delivery system.
Troubleshooting Steps:
-
Homogenization/Sonication: These are key steps for size reduction. Ensure parameters are consistent across batches. For SLNs, optimizing the combination of solid lipid and surfactant is essential to produce smaller, more uniform particles.
-
Extrusion: For liposomes and niosomes, extruding the vesicle suspension through polycarbonate membranes of a defined pore size is a highly effective method to obtain a uniform size distribution.
-
Formulation Components: The concentration and type of surfactant or stabilizer can significantly impact particle size and PDI. For instance, in SLN formulations, Tween 80 has been shown to be effective in producing small nanoparticles.[5][6]
-
Purification: Unincorporated lipids or drug aggregates can contribute to a high PDI. Use techniques like centrifugation or dialysis to purify the nanoparticle suspension.
Q3: How do different this compound delivery systems compare in terms of formulation parameters?
A: The choice of delivery system significantly impacts key characteristics like particle size, drug loading, and subsequent bioavailability. Below is a summary of data from various studies.
| Delivery System | Mean Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference(s) |
| Solid Lipid Nanoparticles (SLN) | 123 - 134 nm | ~75% (Not explicitly stated) | Showed a four-fold increase in plasma concentration compared to commercial suspension. | [5][6] |
| Gelatin Nanoparticles | 139.87 nm | 91.23% | Relative bioavailability increased about three-fold compared to pure drug. | [9] |
| Liposomes (Reverse Evaporation) | 219.8 nm | 65% | Stable formulation with high entrapment efficiency was achieved. | [4] |
| Niosomes | < 1000 nm (~35% < 100 nm) | Higher than liposomes | Better stability compared to liposomes, but slower drug release. | [7][8] |
| Chitosan Nanospheres | ~200 nm | 8.5% | Displayed higher antiviral activity than free this compound against HSV-1 and HSV-2. | [10] |
| PEGylated Hybrid Nanoparticles | 187.7 nm | 83.81% | Achieved 24-hour sustained release and improved apparent permeability. | [11] |
Section 2: Stability Troubleshooting
Maintaining the physical and chemical integrity of the formulation over time is critical for its therapeutic efficacy and safety.
Q4: My this compound-loaded liposomes are aggregating upon storage. How can I improve their stability?
A: Aggregation is a common sign of colloidal instability. It can be mitigated by addressing electrostatic and steric repulsion forces.
Troubleshooting Steps:
-
Increase Surface Charge: Incorporate charged lipids like phosphatidylserine (negative) or stearylamine (positive) into the bilayer. The resulting electrostatic repulsion can prevent particles from coming close enough to aggregate.[1] A higher magnitude of zeta potential (e.g., > |30| mV) generally indicates good stability.
-
PEGylation: Grafting polyethylene glycol (PEG) to the liposome surface creates a hydrophilic barrier. This provides steric hindrance, preventing aggregation and also helps evade the mononuclear phagocyte system in vivo.[11]
-
Storage Conditions: Store formulations at 4°C, as lower temperatures reduce lipid mobility and the frequency of particle collisions.[1][7] Avoid freezing unless a suitable cryoprotectant is used, as ice crystal formation can disrupt the vesicles.
-
Lyophilization: Freeze-drying the formulation can significantly improve long-term stability. This requires optimizing the formulation with cryoprotectants (e.g., trehalose, sucrose) to maintain vesicle integrity during the process.[7]
Q5: The encapsulated this compound is degrading. What are the optimal storage conditions?
A: this compound's stability is sensitive to pH and temperature.
-
pH: this compound is relatively unstable at acidic pH. Studies on this compound prodrugs showed rapid hydrolysis at pH 1.0.[12] It is more stable in neutral (pH 7.4) or slightly alkaline conditions. Ensure the pH of your formulation buffer is maintained in the neutral range.
-
Temperature: High temperatures can accelerate degradation. A study on this compound solutions found that at a high concentration (4500 mg/240 mL), exposure to 32°C led to rapid precipitation and a >20% loss of the drug within 4 hours.[13] Therefore, storage at refrigerated (2-8°C) or controlled room temperature is recommended.
-
Forced Degradation Studies: To understand your specific formulation's stability, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines. This will identify the primary degradation pathways.
Section 3: In Vitro & In Vivo Evaluation FAQs
This section covers common questions related to testing the performance of the developed delivery systems.
Q6: My in vitro drug release is too fast/slow. What should I check?
A: The release profile is a function of the drug, the carrier matrix, and the experimental conditions.
-
For Fast Release:
-
Cause: Could be due to a high proportion of surface-adsorbed drug or poor entrapment.
-
Solution: Ensure the formulation is properly purified to remove unencapsulated drug. For lipid-based carriers, increasing the lipid concentration or adding cholesterol can make the membrane less permeable, slowing release.[7]
-
-
For Slow/Incomplete Release:
-
Cause: The drug may have strong interactions with the carrier matrix, or the matrix itself may not be degrading/releasing the drug in the chosen release medium.
-
Solution: For niosomes, it was noted that span 20 can interact with this compound's amino group, leading to slower release compared to liposomes.[7] For polymeric nanoparticles, the release rate is governed by the polymer's degradation rate and the drug's diffusion through the matrix. Consider using a faster-degrading polymer or creating a more porous matrix.
-
Q7: How do I confirm cellular uptake of my nanoparticles?
A: Confirming that your delivery system is internalized by target cells is a crucial step.
Workflow:
-
Fluorescent Labeling: Encapsulate a fluorescent dye (e.g., Rhodamine B, Coumarin-6) or covalently attach it to the nanoparticle material. Ensure the label is stable and does not leak.
-
Cell Culture: Treat the target cell line (e.g., Vero cells for HSV studies) with the fluorescent nanoparticles.[10] Include an untreated cell group as a negative control.
-
Incubation: Incubate for a defined period (e.g., 3 hours) to allow for internalization.[10]
-
Imaging:
-
Confocal Laser Scanning Microscopy (CLSM): This is the gold standard. It allows for optical sectioning of the cell, confirming that the nanoparticles are inside the cytoplasm or specific organelles (like the perinuclear region) and not just adsorbed to the cell surface.[10]
-
Fluorescence Microscopy: A simpler alternative, but it may not be able to definitively distinguish between surface-bound and internalized particles.
-
-
Quantitative Analysis (Optional):
-
Flow Cytometry: This method can quantify the percentage of cells that have taken up the fluorescent nanoparticles and the relative amount of uptake per cell.
-
Q8: What are the key pharmacokinetic parameters to evaluate for targeted this compound delivery?
A: The primary goal of a refined delivery system is often to improve this compound's poor oral bioavailability (15-30%) and short half-life (~2.5-3 hours).[5][9] Key parameters from in vivo studies are crucial for demonstrating improvement.
| Parameter | Description | Goal for this compound Delivery |
| Cmax | Maximum (peak) plasma concentration | Increase to reach therapeutic levels faster/at lower doses. |
| Tmax | Time to reach Cmax | May increase for sustained-release formulations. |
| AUC (0-∞) | Area Under the Curve; total drug exposure over time | Significantly increase, indicating higher bioavailability. |
| t½ | Half-life; time for plasma concentration to reduce by 50% | Prolong to reduce dosing frequency. |
| MRT | Mean Residence Time | Increase, indicating longer circulation time. |
Comparative Pharmacokinetic Data (Oral Administration in Animal Models)
| Formulation | Cmax | AUC (0-∞) | Key Improvement | Reference(s) |
| This compound Suspension (Control) | - | 1341.67 h·ng·mL⁻¹ | Baseline for comparison. | [14] |
| This compound-Loaded SLNs | 4x higher than control | 4x higher than control | Significantly enhanced oral bioavailability. | [5][14] |
| This compound Pure Drug (Control) | 1.6 ng/ml | 310 ng/ml·min | Baseline for comparison. | [9] |
| Gelatin Nanoparticles | 4.6 ng/ml | 941.93 ng/ml·min | ~3-fold increase in relative bioavailability. | [9] |
| SACV Prodrug | 39 ± 22 µM | ~5-fold higher than ACV | Enhanced absorption compared to parent drug and VACV. | [15] |
| VACV Prodrug (Valthis compound) | ~18 µM | ~5-fold higher than ACV | Established prodrug for enhanced bioavailability. | [15] |
Section 4: Key Experimental Protocols
Detailed methodologies for common experiments are provided below. These should be adapted based on specific laboratory equipment and reagents.
Protocol 1: Preparation of this compound-Loaded Liposomes (Reverse-Phase Evaporation)
This protocol is adapted from the methodology described for preparing this compound liposomes.[4]
-
Lipid Preparation: Dissolve lipids (e.g., soya L-α-lecithin and cholesterol) in a suitable organic solvent system (e.g., chloroform:methanol).
-
Aqueous Phase: Prepare an aqueous solution of this compound in a buffer (e.g., PBS pH 7.4).
-
Emulsification: Add the aqueous phase to the lipid phase. Sonicate the mixture until a stable water-in-oil emulsion is formed.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent is removed, a viscous gel will form, which will eventually collapse to form an aqueous suspension of liposomes.
-
Purification/Sizing: To remove unencapsulated drug, centrifuge the liposome suspension. To obtain a uniform size, the suspension can be extruded through polycarbonate filters of a defined pore size.
-
Storage: Store the final formulation at 4°C.
Protocol 2: Quantification of Entrapment Efficiency (EE)
-
Separation of Free Drug: Take a known volume of the nanoparticle suspension and separate the encapsulated drug from the free drug. Common methods include:
-
Centrifugation: Pellet the nanoparticles, and the free drug will remain in the supernatant.
-
Size Exclusion Chromatography: Use a small column (e.g., Sephadex G-50) to separate the large nanoparticles from the small, free drug molecules.
-
-
Quantification of Free Drug (Indirect Method):
-
Quantification of Total Drug:
-
Take the same initial volume of the nanoparticle suspension and disrupt the carriers to release the encapsulated drug. This can be done by adding a suitable solvent like methanol or Triton X-100.
-
Measure the total concentration of this compound (W_total) using HPLC.
-
-
Calculation:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
Protocol 3: In Vitro Permeation Test (IVPT) for Topical Formulations
This protocol is based on FDA guidance for bioequivalence studies of topical this compound.[17]
-
Skin Preparation: Use excised human skin from a qualified source. Dermatomed skin is mounted on a vertical diffusion cell (Franz cell) with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., PBS) that ensures sink conditions. The medium should be constantly stirred and maintained at 32°C to simulate skin surface temperature.
-
Dosing: Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. The permeation rate (flux) can be determined from the slope of the steady-state portion of the resulting curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and in vitro characterization of a multiparticulate delivery system for this compound-resinate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Preparation of this compound liposome and study on its stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Loaded Solid Lipid Nanoparticles: Optimization, Characterization and Evaluation of Its Pharmacokinetic Profile [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sustained release of this compound from nano-liposomes and nano-niosomes: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained release of this compound from nano-liposomes and nano-niosomes: an in vitro study [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. This compound-Loaded Chitosan Nanospheres from Nano-Emulsion Templating for the Topical Treatment of Herpesviruses Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylated Lipid Polymeric Nanoparticle–Encapsulated this compound for In Vitro Controlled Release and Ex Vivo Gut Sac Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Stability of New this compound Analogues with Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ejhp.bmj.com [ejhp.bmj.com]
- 14. This compound-Loaded Solid Lipid Nanoparticles: Optimization, Characterization and Evaluation of Its Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of amino acid ester prodrugs of this compound after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Molecular diagnostics for the rapid detection of acyclovir resistance mutations
Welcome to the Technical Support Center for the rapid detection of acyclovir resistance mutations in Herpes Simplex Virus (HSV). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures and to troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of this compound resistance in HSV?
A1: this compound resistance in Herpes Simplex Virus (HSV) primarily arises from mutations in two viral genes: the thymidine kinase (UL23) gene and the DNA polymerase (UL30) gene.[1][2][3] Mutations in the UL23 gene are the most common cause, accounting for approximately 95% of this compound-resistant clinical isolates.[1][2][3][4] These mutations can lead to absent or reduced production of the thymidine kinase enzyme, or an altered enzyme that can no longer efficiently phosphorylate this compound, which is a necessary step for its antiviral activity.[4] Less frequently, mutations in the UL30 gene, which encodes the viral DNA polymerase, can alter the enzyme's structure, preventing the activated this compound triphosphate from inhibiting viral DNA replication.[1]
Q2: Which molecular methods are most commonly used to detect this compound resistance mutations?
A2: The most common molecular methods for detecting this compound resistance mutations are PCR followed by Sanger sequencing of the UL23 and, if necessary, the UL30 genes.[1] This genotypic approach allows for the direct identification of mutations associated with resistance. Real-time PCR assays, including those with high-resolution melt analysis, and pyrosequencing are also employed for more rapid detection of known mutations.[5] Phenotypic assays, such as the plaque reduction assay, remain the gold standard for confirming resistance by measuring the concentration of this compound required to inhibit viral replication in cell culture.[2][6][7]
Q3: What are the typical IC50 values that differentiate this compound-sensitive from this compound-resistant HSV strains?
A3: The 50% inhibitory concentration (IC50) is a key metric in phenotypic assays. While values can vary between laboratories and cell lines used, a common breakpoint for this compound resistance is an IC50 of ≥2.0 µg/mL.[8][9] Isolates with IC50 values below this threshold are generally considered sensitive. Some studies also define resistance as an IC50 value for a test virus that is more than 10-fold higher than that for a known sensitive control strain run in the same assay.[8][10]
Q4: Can a virus be genotypically resistant but phenotypically sensitive, or vice versa?
A4: Yes, discordance between genotypic and phenotypic results can occur. A virus may harbor a known resistance mutation (genotypically resistant) but still show susceptibility in a phenotypic assay, possibly due to the presence of a mixed viral population where the sensitive strain outgrows the resistant one in culture. Conversely, a virus may exhibit phenotypic resistance without a detectable mutation in the UL23 or UL30 genes, suggesting a novel resistance mechanism or the presence of a resistant variant at a level below the limit of detection for sequencing.
Q5: How should I interpret the presence of a novel, uncharacterized mutation in the UL23 or UL30 gene?
A5: The discovery of a novel mutation requires careful interpretation. If the mutation is non-synonymous (resulting in an amino acid change) and is located within a conserved functional domain of the thymidine kinase or DNA polymerase, it is more likely to confer resistance. However, to confirm its role, functional studies or comparison with phenotypic susceptibility data are necessary. It is also important to distinguish resistance mutations from natural polymorphisms that do not affect drug susceptibility.
Data Presentation
Table 1: Representative IC50 Values for this compound against HSV-1 and HSV-2
| Virus Type | Strain Status | IC50 Range (µg/mL) | Reference |
| HSV-1 | Sensitive | 0.07 - 0.97 | [11] |
| HSV-1 | Resistant | >2.0 | [8][12] |
| HSV-2 | Sensitive | 0.13 - 1.66 | [11] |
| HSV-2 | Resistant | >2.0 | [8] |
Table 2: Example Primers for PCR Amplification and Sequencing of HSV UL23 and UL30 Genes
| Gene | Virus Type | Primer Name | Sequence (5' - 3') |
| UL23 (TK) | HSV-1 | UL23-F | GACAGGGACGACAAAGGCTAC |
| HSV-1 | UL23-R | GGCGCTCGGTGTTTTCTTCC | |
| HSV-2 | UL23-F | CCGCCGCAAAGTCGTCGTTC | |
| HSV-2 | UL23-R | CGAGCCCCATCTCCACGTAG | |
| UL30 (DNA Pol) | HSV-1 | UL30-F1 | CCGCCGACATGAACGACTAC |
| HSV-1 | UL30-R1 | GTCGTCGTCGTCGTCGTCGTC | |
| HSV-2 | UL30-F1 | ATGTTCTGGGACTTTGCCAAC | |
| HSV-2 | UL30-R1 | GTCGTCGTCGTCGTCGTCGTC |
Note: Primer sequences can vary. It is recommended to validate published primers or design and validate new primers based on conserved regions of the target genes.
Experimental Protocols
Protocol 1: PCR Amplification of HSV UL23 (Thymidine Kinase) Gene
This protocol provides a general framework for the amplification of the full-length UL23 gene. Optimization may be required based on the specific equipment and reagents used.
1. DNA Extraction:
-
Extract viral DNA from the clinical specimen (e.g., lesion swab, CSF) or viral culture using a validated commercial kit or an in-house method.
2. PCR Reaction Setup (50 µL total volume):
-
25 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
5 µL of extracted DNA
-
18 µL of Nuclease-Free Water
3. PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
40 Cycles:
-
Denaturation: 95°C for 1 minute
-
Annealing: 57-60°C for 1 minute (optimize based on primer Tm)
-
Extension: 72°C for 3 minutes
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
4. Agarose Gel Electrophoresis:
-
Run 5-10 µL of the PCR product on a 1% agarose gel to verify the presence of an amplicon of the expected size (approximately 1.2 kb for the full-length UL23 gene).
Protocol 2: Sanger Sequencing of PCR Amplicons
1. PCR Product Purification:
-
Purify the PCR product from the previous step to remove excess primers and dNTPs using a commercial PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT).
2. Cycle Sequencing Reaction:
-
Set up cycle sequencing reactions using the purified PCR product as a template and either the forward or reverse PCR primer. Use a commercial sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).
3. Sequencing Product Cleanup:
-
Purify the cycle sequencing product to remove unincorporated dye terminators.
4. Capillary Electrophoresis:
-
Analyze the purified sequencing product on an automated capillary electrophoresis-based DNA sequencer.
5. Data Analysis:
-
Align the resulting sequence with a reference sequence of the wild-type UL23 gene (e.g., from GenBank) to identify any nucleotide changes. Translate the nucleotide sequence to identify amino acid substitutions.
Troubleshooting Guides
PCR Amplification Issues
Q: I don't see any PCR product on my agarose gel.
A:
-
Check DNA Template:
-
Quality and Quantity: Ensure the extracted DNA is of sufficient quality and quantity. Run an aliquot of the extracted DNA on a gel to check for integrity.
-
PCR Inhibitors: The sample may contain PCR inhibitors. Try diluting the DNA template (e.g., 1:10) to reduce the inhibitor concentration.
-
-
Review PCR Components:
-
Reagent Integrity: Ensure all PCR reagents (master mix, primers, water) are not expired and have been stored correctly.
-
Pipetting Errors: Double-check that all components were added to the reaction mix.
-
-
Optimize Cycling Conditions:
-
Annealing Temperature: The annealing temperature may be too high. Try a lower temperature or run a gradient PCR to determine the optimal annealing temperature.
-
Extension Time: Ensure the extension time is sufficient for the length of the target amplicon.
-
Q: I see multiple bands or a smear on my gel instead of a single, specific band.
A:
-
Non-Specific Primer Binding:
-
Annealing Temperature: The annealing temperature may be too low, allowing primers to bind to non-target sequences. Increase the annealing temperature in 2°C increments.
-
Primer Design: The primers may have homology to other regions of the viral or host genome. Redesign primers for higher specificity.
-
-
Primer-Dimers:
-
Primer Design: Avoid primers with complementary 3' ends.
-
Primer Concentration: Reduce the primer concentration in the PCR reaction.
-
-
Template DNA Contamination:
-
Ensure the DNA template is not contaminated with other DNA sources.
-
Sequencing Analysis Issues
Q: My sequencing results have high background noise or "double peaks".
A:
-
Mixed Viral Population: The sample may contain a mixture of wild-type and mutant virus, leading to overlapping peaks at polymorphic sites.
-
Non-Specific PCR Product: If the PCR produced multiple amplicons, all will be sequenced, resulting in a mixed signal. Gel-purify the correct band before sequencing.
-
Primer-Dimer Contamination: Inefficient cleanup of the PCR product can lead to sequencing of primer-dimers.
-
Poor PCR Product Quality: If the PCR was suboptimal, it can lead to poor quality sequencing data.
Q: The sequencing signal is weak or drops off prematurely.
A:
-
Insufficient Template: The concentration of the purified PCR product may be too low. Quantify the DNA before setting up the sequencing reaction.
-
Sequencing Inhibitors: The purified PCR product may still contain inhibitors (e.g., salts from the purification buffer).
-
Secondary Structures: The DNA template may have strong secondary structures (e.g., GC-rich regions) that impede the sequencing polymerase.
Visualizations
Caption: Workflow for this compound Resistance Detection.
Caption: this compound's Mechanism and Resistance Pathways.
References
- 1. Genotypic Characterization of UL23 Thymidine Kinase and UL30 DNA Polymerase of Clinical Isolates of Herpes Simplex Virus: Natural Polymorphism and Mutations Associated with Resistance to Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. micropathology.com [micropathology.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Development of a pyrosequencing assay for the typing of alphaherpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSV Phenotyping for this compound Resistance | MLabs [mlabs.umich.edu]
- 7. labcorp.com [labcorp.com]
- 8. Herpes Simplex Virus Resistance to this compound and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Susceptibility, Herpes Simplex Virus, this compound | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. Characterization of Herpes Simplex Viruses Selected in Culture for Resistance to Penciclovir or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frequency of this compound-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Clinical Trials of Acyclovir and Famciclovir for Herpes Zoster: A Comparative Guide
Acyclovir and famciclovir are two prominent antiviral medications prescribed for the management of herpes zoster (shingles). This guide provides a detailed comparison of their clinical performance based on head-to-head clinical trials, offering valuable insights for researchers, scientists, and drug development professionals.
Efficacy Comparison
Multiple clinical studies have directly compared the efficacy of this compound and famciclovir in treating herpes zoster. The primary endpoints in these trials typically include the time to full crusting of lesions, complete healing of lesions, and resolution of associated pain.
A study involving 100 patients, with 50 in each treatment group, found that the median time for full crusting of lesions was 10 days for both this compound and famciclovir. However, the famciclovir group showed a shorter median time for complete healing of lesions (21 days) and subsidence of pain (21 days) compared to the this compound group (28 days for both outcomes). Another comparative study with 100 patients also reported similar efficacy between the two drugs, with no significant difference in the time to full crusting, complete healing of lesions, or loss of acute pain.[1][2][3]
A larger randomized, double-blind trial with 174 participants concluded that both this compound and famciclovir resulted in high rates of cure and similar times to full crusting of lesions, suggesting that famciclovir is non-inferior to this compound.[4] In a study with 120 patients, famciclovir was found to be more effective than this compound in reducing the time to resolution of symptoms and shortening the duration of pain.[5]
The following table summarizes the key efficacy data from these head-to-head clinical trials:
| Efficacy Outcome | This compound | Famciclovir | Reference |
| Median Time to Full Crusting of Lesions | 10 days | 10 days | [6] |
| Mean Time to Full Crusting of Lesions | 10 days | 9.1 days | [1] |
| Mean Time to Full Crusting of Lesions | 15.03 days | 14.84 days | [4] |
| Mean Time to Resolution of Rash | 9.3 days | 7.5 days | [5] |
| Median Time to Complete Healing of Lesions | 28 days | 21 days | [6] |
| Mean Time to Complete Healing of Lesions | 21 days | 20.4 days | [1] |
| Median Time for Subsidence of Pain | 28 days | 21 days | [6] |
| Mean Time to Loss of Acute Pain | 23 days | 22.6 days | [1] |
| Mean Duration of Pain | 8.5 days | 6.2 days | [5] |
Safety and Tolerability
The safety profiles of this compound and famciclovir have also been a key focus of comparative clinical trials. Both drugs are generally well-tolerated.
In one study, the most common complication reported was dyspigmentation in 16% of all cases.[6] Another trial noted that the most frequently reported adverse effects for both drugs were dyspepsia, headache, nausea, and constipation.[1] A separate study identified headache, diarrhea, nausea, back pain, cold, and drowsiness as common adverse events, though none were considered clinically important.[4]
A significant aspect of safety in herpes zoster treatment is the incidence of post-herpetic neuralgia (PHN), a long-term complication characterized by persistent pain. In a study of 100 patients, 5% developed PHN, with 3 cases in the this compound group and 2 in the famciclovir group.[6][1] Another trial reported a lower incidence of PHN in the famciclovir group (6.7%) compared to the this compound group (12.5%).[5]
The following table summarizes the key safety and tolerability data:
| Safety Outcome | This compound | Famciclovir | Reference |
| Incidence of Post-Herpetic Neuralgia (PHN) | 3 out of 50 patients (6%) | 2 out of 50 patients (4%) | [6][1] |
| Incidence of Post-Herpetic Neuralgia (PHN) | 12.5% | 6.7% | [5] |
| Common Adverse Events | Dyspepsia, headache, nausea, constipation | Dyspepsia, headache, nausea, constipation | [1] |
| Common Adverse Events | Headache, diarrhea, nausea, back pain, cold, drowsiness | Headache, diarrhea, nausea, back pain, cold, drowsiness | [4] |
Experimental Protocols
The methodologies of the cited clinical trials share common elements, ensuring a basis for comparison.
Patient Population and Randomization
The studies enrolled adult patients diagnosed with acute herpes zoster, typically within 72 hours of rash onset.[1][2][7][3] Patients were then randomized to receive either this compound or famciclovir. For instance, in one study, 100 patients were alternately prescribed either oral this compound or oral famciclovir.[6] Another trial randomized 120 adult patients into two equal groups.[5]
Dosing Regimens
The standard dosing regimens used in these trials were:
-
This compound: 800 mg administered five times a day for 7 days.[6][5]
-
Famciclovir: 500 mg administered three times a day for 7 days.[5] In some studies, a lower dose of 250 mg three times a day was used.[1][2][3]
Outcome Evaluation
Patients in the clinical trials were evaluated at regular intervals. For example, one study protocol involved evaluation on day 5 after the start of therapy and then weekly for six weeks.[6] The primary outcomes measured were the time to full crusting of lesions, complete healing of lesions (defined as the point when all crusts had fallen off without the presence of papules and vesicles), and the resolution of acute pain.[1]
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing this compound and famciclovir for herpes zoster.
Caption: Workflow of a randomized controlled trial comparing this compound and Famciclovir.
Signaling Pathway of Antiviral Action
Both this compound and famciclovir are nucleoside analogs that target the replication of the varicella-zoster virus (VZV). Their mechanism of action involves phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase.
Caption: Mechanism of action for this compound and Famciclovir against VZV.
References
- 1. A Comparative Study to Evaluate the Efficacy and Safety of this compound and Famciclovir in the Management of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study to evaluate the efficacy and safety of this compound and famciclovir in the management of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized clinical trial of famciclovir or this compound for the treatment of herpes zoster in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Comparative Study of Oral this compound and Oral Famciclovir in the treatment of Herpes Zoster - IP Indian J Clin Exp Dermatol [ijced.org]
- 7. doaj.org [doaj.org]
In-Vitro Efficacy of Acyclovir and Foscarnet Against Cytomegalovirus (CMV) Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of two antiviral agents, acyclovir and foscarnet, against Cytomegalovirus (CMV). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the efficacy and mechanisms of these compounds against CMV.
Executive Summary
Cytomegalovirus (CMV) is a significant pathogen, particularly in immunocompromised individuals. While several antiviral agents are available, their efficacy against different CMV strains can vary. This guide focuses on the in-vitro comparison of this compound and foscarnet. Foscarnet demonstrates potent and direct antiviral activity against CMV by inhibiting the viral DNA polymerase. In contrast, this compound exhibits significantly weaker in-vitro activity against CMV. This is primarily due to its inefficient phosphorylation by the CMV-encoded protein kinase UL97, a crucial step for its activation. Consequently, foscarnet is a more effective agent against CMV in in-vitro settings.
Mechanisms of Action
The antiviral activities of this compound and foscarnet against CMV are dictated by their distinct mechanisms of action at the molecular level.
This compound: this compound is a synthetic nucleoside analog that requires a multi-step activation process to inhibit viral DNA synthesis. The initial and rate-limiting step is the phosphorylation of this compound to this compound monophosphate. In cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), this is efficiently carried out by the virus-encoded thymidine kinase. However, CMV does not encode a thymidine kinase. Instead, the CMV UL97 protein kinase can phosphorylate this compound, but this process is inefficient.[1][2][3] Subsequent phosphorylation to the active triphosphate form is carried out by host cell kinases. This compound triphosphate then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and inhibition of viral replication. The poor phosphorylation by UL97 is a key reason for this compound's limited activity against CMV.[1][2]
Foscarnet: Foscarnet, a pyrophosphate analog, employs a more direct mechanism of action. It does not require activation by viral or cellular kinases.[4] Foscarnet directly inhibits the pyrophosphate binding site on the viral DNA polymerase (encoded by the UL54 gene in CMV).[4][5][6] This binding reversibly blocks the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting DNA chain elongation and preventing viral replication.[4] Its direct action on the DNA polymerase makes it effective against CMV strains that may be resistant to nucleoside analogs like ganciclovir (and by extension, this compound) due to mutations in the UL97 kinase gene.[7]
Quantitative Data Comparison
The in-vitro efficacy of antiviral drugs is commonly quantified by the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%. The following table summarizes available data on the in-vitro activity of this compound and foscarnet against CMV. It is important to note that direct head-to-head comparisons in the same studies are limited, and this compound's high IC50 values reflect its poor anti-CMV activity.
| Antiviral Agent | CMV Strain(s) | Assay Type | IC50 (µM) | Reference(s) |
| This compound | Laboratory and clinical isolates | Plaque Reduction Assay | ~37 µM (equivalent to 10 µg/ml) for 50% inhibition; 90-370 µM (25-100 µg/ml) for ≥90% inhibition | [8] |
| AD169 (wild-type) | Plaque Reduction Assay | Elevated compared to ganciclovir | [1] | |
| UL97 Mutants | Plaque Reduction Assay | 2.5 to 4-fold higher than against wild-type | [1][2] | |
| Foscarnet | Clinical isolates | DNA Hybridization | Sensitive: ≤400 µM | [9] |
| AD-169 and Davis strains | Plaque Reduction Assay | Additive to synergistic effect when combined with other antivirals | [10][11] |
Note: The IC50 values can vary depending on the specific CMV strain, the cell line used, and the assay methodology. The data clearly indicates that significantly higher concentrations of this compound are required to achieve CMV inhibition compared to foscarnet.
Experimental Protocols
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a standard method for determining the susceptibility of CMV isolates to antiviral drugs.[12][13]
Principle: This assay measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Detailed Methodology:
-
Cell Culture: Human embryonic lung (HEL) or human foreskin fibroblasts (HFF) are seeded in 24-well plates and grown to confluence.[10]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the CMV clinical isolate.
-
Drug Application: Immediately after infection, the culture medium is replaced with a semi-solid overlay (e.g., agarose or methylcellulose) containing serial dilutions of the antiviral drug (this compound or foscarnet). Control wells receive the overlay without any drug.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for 7-14 days to allow for plaque formation.
-
Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet). The plaques are then counted visually under a microscope.
-
IC50 Calculation: The drug concentration that reduces the number of plaques by 50% compared to the control is determined and reported as the IC50 value.
CMV DNA Polymerase Inhibition Assay
Principle: This cell-free assay directly measures the inhibitory effect of a compound on the enzymatic activity of the CMV DNA polymerase.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Recombinant CMV DNA polymerase (UL54) is purified. A DNA template-primer and radiolabeled deoxynucleoside triphosphates (dNTPs) are prepared.
-
Reaction Mixture: The reaction is set up in a buffer containing the purified DNA polymerase, the DNA template-primer, all four dNTPs (one of which is radiolabeled), and varying concentrations of the inhibitor (foscarnet).
-
Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The amount of newly synthesized, radiolabeled DNA is quantified by measuring the incorporation of the radiolabeled dNTP into acid-precipitable material.
-
IC50 Determination: The concentration of the inhibitor that reduces DNA polymerase activity by 50% is calculated.
CMV UL97 Kinase Assay
Principle: This assay measures the ability of the CMV UL97 protein kinase to phosphorylate a substrate, such as this compound or ganciclovir.[1][14]
Detailed Methodology:
-
Enzyme Preparation: Recombinant CMV UL97 protein kinase is expressed and purified.
-
Reaction Mixture: The kinase reaction is performed in a buffer containing the purified UL97 kinase, ATP (adenosine triphosphate), a suitable divalent cation (e.g., Mg2+), and the substrate (radiolabeled this compound).
-
Incubation: The reaction mixture is incubated at 37°C to allow for the phosphorylation of the substrate.
-
Product Separation and Detection: The phosphorylated product (this compound monophosphate) is separated from the unphosphorylated substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of phosphorylated product is quantified by detecting the radioactivity. The efficiency of this compound as a substrate for UL97 can then be determined.
Visualizations
Caption: Experimental workflow for the Plaque Reduction Assay.
Caption: Mechanisms of action of this compound and foscarnet on CMV.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Is Phosphorylated by the Human Cytomegalovirus UL97 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Human Cytomegalovirus UL97 Protein Kinase, an Antiviral Drug Target, Is Required at the Stage of Nuclear Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro and in vivo responses of cytomegalovirus to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of different antiviral drug combinations against human cytomegalovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
A Comparative Guide to Cross-Resistance Between Acyclovir and Other Nucleoside Analogs in Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of acyclovir and other nucleoside analogs against Herpes Simplex Virus (HSV). The information presented is supported by experimental data from published research, with detailed methodologies for key experiments and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound Resistance
This compound (ACV) is a cornerstone of anti-herpetic therapy. Its efficacy relies on its selective conversion to a monophosphate by the viral thymidine kinase (TK), followed by further phosphorylation by cellular kinases to the active triphosphate form. This compound triphosphate then inhibits the viral DNA polymerase, leading to chain termination and cessation of viral replication.[1][2] Resistance to this compound in HSV primarily arises from mutations in the viral TK gene (UL23), which can lead to absent or reduced TK activity (TK-deficient) or altered substrate specificity (TK-altered).[3][4] Less commonly, mutations in the viral DNA polymerase gene (UL30) can also confer resistance.[3][4]
The mechanism of resistance is a critical determinant of cross-resistance to other nucleoside analogs.
Cross-Resistance Profiles of this compound-Resistant HSV
The susceptibility of this compound-resistant HSV isolates to other nucleoside and non-nucleoside analogs is dictated by the underlying resistance mechanism. The following tables summarize the in vitro susceptibility data (IC50 values) for various this compound-resistant HSV phenotypes. The 50% inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 1: In Vitro Susceptibility (IC50, µM) of Thymidine Kinase (TK)-Deficient this compound-Resistant HSV Isolates to Various Antiviral Agents
| Antiviral Agent | Mechanism of Action | Wild-Type HSV | TK-Deficient ACV-Resistant HSV |
| This compound | Guanosine analog, requires viral TK for activation | 0.1 - 1.0 | > 100 |
| Penciclovir | Guanosine analog, requires viral TK for activation | 0.5 - 2.0 | > 60[3] |
| Ganciclovir | Guanosine analog, requires viral TK for activation | 0.2 - 1.5 | High resistance expected[5] |
| Cidofovir | Acyclic nucleoside phosphonate, TK-independent | 0.5 - 5.0 | 0.5 - 5.0[3][6] |
| Foscarnet | Pyrophosphate analog, directly inhibits DNA polymerase | 10 - 50 | 10 - 50[3] |
Table 2: In Vitro Susceptibility (IC50, µM) of DNA Polymerase (Pol) Mutant this compound-Resistant HSV Isolates to Various Antiviral Agents
| Antiviral Agent | Wild-Type HSV | DNA Pol Mutant ACV-Resistant HSV |
| This compound | 0.1 - 1.0 | Variable (may be low to high resistance) |
| Penciclovir | 0.5 - 2.0 | Variable (may be sensitive or resistant)[3] |
| Ganciclovir | 0.2 - 1.5 | Variable (cross-resistance possible) |
| Cidofovir | 0.5 - 5.0 | May show reduced susceptibility[2] |
| Foscarnet | 10 - 50 | Often cross-resistant (>400)[3] |
Note: IC50 values are approximate ranges compiled from various studies and can vary depending on the specific viral strain, cell line, and assay conditions.
Key Observations on Cross-Resistance:
-
High Cross-Resistance between this compound and Penciclovir: this compound-resistant HSV strains, particularly those with TK deficiencies, are almost universally cross-resistant to penciclovir (and its prodrug, famciclovir).[2][3] This is due to their shared dependence on viral TK for initial phosphorylation.
-
TK-Independent Drugs Retain Activity: Drugs that do not require activation by viral TK, such as the nucleotide analog cidofovir and the pyrophosphate analog foscarnet, are generally effective against TK-deficient this compound-resistant HSV.[3][6]
-
DNA Polymerase Mutants Exhibit Variable Cross-Resistance: The cross-resistance profile of DNA polymerase mutants is more complex and depends on the specific mutation.[3] Some mutations may confer resistance to this compound while retaining sensitivity to other nucleoside analogs, whereas others can lead to broad cross-resistance, including to foscarnet.[2][3]
Experimental Protocols
The determination of antiviral susceptibility and cross-resistance is primarily conducted using phenotypic assays, with the plaque reduction assay being the gold standard.
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is the most widely used method for determining the in vitro susceptibility of HSV to antiviral drugs.[7] A detailed, standardized protocol for this assay is provided by the Clinical and Laboratory Standards Institute (CLSI) in document M33-A.[8][9]
Principle: This assay measures the concentration of an antiviral agent required to reduce the number of viral plaques (zones of cell death) by 50% compared to a drug-free control.
Abbreviated Protocol (based on CLSI M33-A principles):
-
Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.
-
Viral Inoculum Preparation: A standardized amount of the HSV isolate to be tested is prepared.
-
Drug Preparation: Serial dilutions of the antiviral drugs are prepared in cell culture medium.
-
Infection: The cell monolayers are infected with the viral inoculum in the presence of the various drug concentrations. A "no-drug" control is included.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days for HSV).[7] An overlay medium (e.g., containing methylcellulose) is added to restrict the spread of the virus to adjacent cells, ensuring the formation of discrete plaques.
-
Plaque Visualization: After incubation, the cell monolayers are fixed and stained (e.g., with crystal violet), making the viral plaques visible as clear zones against a background of stained, uninfected cells.[10]
-
Plaque Counting: The number of plaques in each well is counted.
-
IC50 Calculation: The drug concentration that reduces the number of plaques by 50% compared to the no-drug control is calculated and reported as the IC50 value.
Visualizing Mechanisms and Workflows
This compound Activation and Mechanism of Resistance
The following diagram illustrates the mechanism of action of this compound and the points at which resistance can develop.
Caption: this compound activation pathway and primary sites of resistance mutations.
Experimental Workflow for Antiviral Susceptibility Testing
The following diagram outlines the general workflow for determining the cross-resistance profile of an HSV isolate.
Caption: Workflow for phenotypic and genotypic antiviral resistance testing.
References
- 1. Differential Mutation Patterns in Thymidine Kinase and DNA Polymerase Genes of Herpes Simplex Virus Type 1 Clones Passaged in the Presence of this compound or Penciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Herpes Simplex Virus Resistance to this compound and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herpes Simplex Virus Thymidine Kinase Mutations Associated with Resistance to this compound: a Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of this compound-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Acyclovir in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective antiviral therapies has led to extensive research into combination drug regimens. This guide provides a comprehensive comparison of the synergistic effects of acyclovir when combined with interferon and other antiviral agents. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to facilitate a deeper understanding of these interactions and inform future research and development in antiviral therapeutics.
I. This compound and Interferon: A Synergistic Partnership Against Herpesviruses
The combination of this compound, a synthetic purine nucleoside analogue, and interferon, a group of signaling proteins with potent antiviral properties, has demonstrated significant synergistic activity against several herpesviruses, most notably Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV). This synergy allows for enhanced viral inhibition at lower drug concentrations, potentially reducing toxicity and the risk of drug resistance.
Quantitative Analysis of Synergistic Effects
The following table summarizes the quantitative data from key studies investigating the synergistic effects of this compound and interferon. The data highlights the enhanced reduction in viral replication when these two agents are used in combination.
| Virus | Cell Line | This compound (ACV) Conc. | Interferon (IFN-α) Conc. | Outcome Measure | Synergistic Effect | Reference |
| HSV-1 | Vero Cells | 5 µM | 100 IU/ml | HSV-1 DNA Levels | >8-fold lower DNA levels with combination vs. ACV alone[1] | [1] |
| HSV-1 | CEM (T-lymphoblastoid) | 100 µM | 10,000 U/ml | Virus Titer | Elimination of infectious virus by day 7 with combination[2] | [2] |
| HCMV | Human Embryonic Lung | >10 µM | Not specified | Plaque Formation | Consistent synergistic activity in plaque reduction assays[3] | [3] |
| HCMV | Human Embryonic Lung | 200 µM | 42 IU/ml | Viral Replication | ~1,000-fold reduction in viral replication with combination[3] | [3] |
Mechanism of Synergy: A Multi-pronged Attack
The synergistic interaction between this compound and interferon is believed to stem from their distinct but complementary mechanisms of action. This compound, upon conversion to its triphosphate form by viral and cellular kinases, inhibits viral DNA polymerase, thereby terminating viral DNA replication.[4][5] Interferon, on the other hand, induces a complex intracellular antiviral state by upregulating numerous interferon-stimulated genes (ISGs). These ISGs can inhibit various stages of the viral life cycle, including protein synthesis.
One key aspect of their synergy against HSV-1 involves the reduction of viral early enzymes. Studies have shown that interferon-α treatment can lead to a post-transcriptional reduction in the production of viral DNA polymerase, the very enzyme targeted by this compound.[1] This dual assault on viral DNA replication machinery likely contributes significantly to the observed synergistic effect. Furthermore, interferon has been shown to reduce the activity of herpes simplex virus thymidine kinase, the enzyme responsible for the initial phosphorylation of this compound, in a transient and translational manner.[6]
II. This compound in Combination with Other Antivirals
The principle of combination therapy extends beyond interferon to include other antiviral agents. The goal remains the same: to achieve greater efficacy, reduce dosages, and combat drug resistance.
This compound and Other Nucleoside Analogues
Combining this compound with other nucleoside analogues, such as zidovudine, has been explored. However, caution is advised as this can increase the risk of adverse effects related to DNA synthesis inhibition due to competition for phosphorylation by cellular kinases or additive effects on mitochondrial function.[7]
This compound and Other Antiviral Classes
The landscape of antiviral drug development is continually evolving, with new classes of drugs targeting different viral proteins and host factors. While specific data on the synergistic effects of this compound with many newer antivirals is still emerging, the potential for combination therapy remains a key area of investigation. For instance, in the context of Varicella-Zoster Virus (VZV), this compound is often used alongside other supportive therapies, and its derivatives like valthis compound and famciclovir are also employed.[8][9][10]
A machine learning model has predicted a synergistic effect between this compound and ribavirin against HSV-1, a finding that has been experimentally confirmed.[11] This highlights the potential for computational approaches to identify promising new drug combinations.
III. Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are methodologies derived from the cited literature for assessing antiviral synergy.
Plaque Reduction Assay for Synergy
This assay is a common method for determining the ability of antiviral agents, alone and in combination, to inhibit the cytopathic effect of a virus.
-
Cell Culture: Seed susceptible cells (e.g., Vero cells for HSV, Human Embryonic Lung cells for HCMV) in 24-well plates and grow to confluence.
-
Drug Preparation: Prepare serial dilutions of this compound and interferon (or other antiviral) both individually and in combination at fixed ratios.
-
Viral Infection: Aspirate the cell culture medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Drug Application: After a viral adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a medium (often containing carboxymethylcellulose or agar) containing the single drugs or drug combinations.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days), depending on the virus and cell line.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration and combination. Analyze the data using methods such as the isobologram or the combination index (CI) method to determine if the interaction is synergistic, additive, or antagonistic.
Viral DNA Quantification by Real-Time PCR
This method provides a quantitative measure of viral replication by determining the number of viral DNA copies.
-
Experimental Setup: Culture cells and treat with antiviral agents and infect with the virus as described for the plaque reduction assay.
-
DNA Extraction: At specific time points post-infection, lyse the cells and extract total DNA.
-
Real-Time PCR: Perform real-time PCR using primers and probes specific for a viral gene. Use a standard curve of known quantities of viral DNA to quantify the number of viral genomes in each sample.
-
Data Analysis: Compare the viral DNA copy numbers in treated versus untreated cells. A greater reduction in viral DNA in the combination-treated samples compared to the sum of the individual drug effects indicates synergy.
IV. Conclusion and Future Directions
The combination of this compound and interferon demonstrates clear synergistic effects against herpesviruses, offering a promising strategy for enhanced antiviral therapy. The underlying mechanism appears to involve a multi-targeted approach that inhibits viral DNA replication and protein synthesis. While the exploration of this compound with other antivirals is an active area of research, the existing data underscores the potential of combination therapies to improve treatment outcomes.
Future research should focus on:
-
Expanding synergy studies to a wider range of viruses and newer antiviral agents.
-
Utilizing advanced analytical methods to precisely quantify the degree of synergy.
-
Conducting in vivo studies and clinical trials to validate the efficacy and safety of promising drug combinations.
-
Investigating the potential for synergistic combinations to overcome antiviral drug resistance.
By continuing to explore these synergistic interactions, the scientific community can pave the way for more potent and durable antiviral treatments.
References
- 1. Combined effects of interferon-alpha and this compound on herpes simplex virus type 1 DNA polymerase and alkaline DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synergistic antiviral activity of this compound and interferon on human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aciclovir - Wikipedia [en.wikipedia.org]
- 5. Antivirals, VZV: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Regulation of herpes simplex virus thymidine kinase in cells treated with a synergistic antiviral combination of alpha interferon and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zzylchem.com [zzylchem.com]
- 8. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Herpes Zoster Medication: Antivirals, Corticosteroids, Vaccines, Inactivated, Viral, Analgesics, Topical, Anesthetics, Topical, Analgesics, Anticonvulsants, Antidepressants, TCAs [emedicine.medscape.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Combination therapy synergism prediction for virus treatment using machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
Rise of Resistance Spurs Innovation in Acyclovir Derivatives for Herpesvirus Infections
For Immediate Release
A new generation of acyclovir derivatives is demonstrating significant promise in combating drug-resistant strains of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), offering hope for immunocompromised patients and those with recurrent infections. Recent studies reveal that novel N-substituted derivatives and ProTide prodrugs of this compound can effectively bypass the common viral resistance mechanisms, showing potent antiviral activity against strains that are unresponsive to conventional this compound therapy.
The emergence of viral resistance to this compound, a cornerstone in the treatment of herpesvirus infections, presents a growing challenge in clinical practice, particularly among immunocompromised individuals.[1][2] Resistance primarily arises from mutations in the viral thymidine kinase (TK) gene, which is crucial for the activation of this compound, or, less commonly, in the viral DNA polymerase, the target of the activated drug.[1][3] This has necessitated the development of new therapeutic agents that can overcome these resistance mechanisms.
A promising strategy has been the development of this compound ProTides, which are phosphoramidate prodrugs of this compound. These compounds are designed to bypass the initial, viral TK-dependent phosphorylation step, a critical hurdle in TK-deficient or TK-altered resistant strains. By delivering a pre-phosphorylated form of the drug into the cell, these ProTides exhibit potent antiviral activity against this compound-resistant viruses.[4][5]
Comparative Efficacy of Novel this compound Derivatives
Recent in vitro studies have provided quantitative data on the efficacy of these novel derivatives compared to the parent this compound compound against both wild-type and resistant HSV strains.
| Compound | Virus Strain | IC50 (μM) | Fold-change vs. This compound | Reference |
| This compound | HSV-1 (Wild-Type) | 0.85 | - | [6] |
| HSV-2 (Wild-Type) | 0.86 | - | [6] | |
| HSV-1 (TK-deficient) | 54 | - | [6] | |
| N-methyl-acyclovir (2) | HSV-1 (Wild-Type) | ~1-10 | ~1.2-11.8x higher | [7][8] |
| HSV-2 (Wild-Type) | ~1-10 | ~1.2-11.8x higher | [7][8] | |
| 1,N2-isopropeno-ACV (5) | HSV-1 (Wild-Type) | ~1-10 | ~1.2-11.8x higher | [7][8] |
| HSV-2 (Wild-Type) | ~1-10 | ~1.2-11.8x higher | [7][8] | |
| This compound ProTide | HSV-1 (TK-deficient) | Active | Bypasses resistance | [4][5] |
| VZV (TK-deficient) | Active | Bypasses resistance | [4][5] |
Note: Specific IC50 values for ProTides against resistant strains were not available in the searched literature, but their activity is noted as retained or potent.
Experimental Protocols
The evaluation of these novel antiviral agents relies on standardized in vitro assays to determine their efficacy and cytotoxicity.
Plaque Reduction Assay (PRA)
The gold standard for assessing antiviral susceptibility is the Plaque Reduction Assay (PRA).[9][10][11] This method directly measures the ability of a compound to inhibit the formation of viral plaques, which are visible areas of cell death in a monolayer of infected cells.
Methodology:
-
Cell Culture: Vero cells (or other susceptible cell lines) are seeded in multi-well plates and grown to confluency.
-
Viral Inoculation: The cell monolayers are infected with a standardized amount of the herpesvirus strain (wild-type or resistant) and incubated for 1 hour to allow for viral adsorption.
-
Compound Application: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound (novel derivative or this compound).
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
IC50 Determination: The IC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is calculated.[11][12]
MTT Assay for Cell Viability and Cytotoxicity
To ensure that the observed antiviral effect is not due to toxicity to the host cells, a cytotoxicity assay such as the MTT assay is performed in parallel.[2][13][14][15]
Methodology:
-
Cell Seeding: Host cells are seeded in a 96-well plate at a predetermined density.
-
Compound Incubation: The cells are incubated with various concentrations of the test compound for a period similar to the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: After incubation, the resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the colored solution is measured using a spectrophotometer.
-
CC50 Determination: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
Visualizing the Path to Antiviral Action and Resistance
To understand the mechanism of action of this compound and its derivatives, as well as the pathways of viral resistance, the following diagrams illustrate the key signaling and experimental workflows.
Caption: this compound activation pathway and mechanisms of viral resistance.
Caption: Experimental workflow for evaluating novel antiviral compounds.
The development of these novel this compound derivatives represents a significant step forward in the ongoing battle against drug-resistant herpesviruses. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Synergistic effects of this compound and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Virtual screening of this compound derivatives as potential antiviral agents: design, synthesis and biological evaluation of new acyclic nucleoside ProTides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and antiviral activity of novel N-substituted derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Side-Effect Profiles of Acyclovir and Cidofovir
A Comprehensive Guide for Researchers and Drug Development Professionals
Acyclovir and cidofovir are pivotal antiviral agents in the management of various DNA virus infections. While both demonstrate significant efficacy, their clinical utility is often delineated by their distinct side-effect profiles. This guide provides a detailed comparative study of the adverse effects associated with this compound and cidofovir, supported by quantitative data from clinical studies, detailed experimental protocols for toxicity assessment, and visualizations of the underlying molecular pathways.
Executive Summary
This compound, a synthetic nucleoside analog, is generally well-tolerated, with its most significant dose-limiting toxicity being nephrotoxicity, primarily due to crystalluria. Cidofovir, an acyclic nucleoside phosphonate, exhibits a broader spectrum of antiviral activity but is associated with a more severe and dose-dependent nephrotoxicity, which is the major factor limiting its systemic use. This guide will delve into the nuances of their adverse effect profiles, offering a comprehensive resource for informed decision-making in research and clinical development.
Comparative Side-Effect Profiles: A Quantitative Overview
The following table summarizes the incidence of key adverse events reported in clinical trials for both this compound and cidofovir. It is important to note that direct head-to-head comparative trials are limited, and incidence rates can vary based on patient population, dosage, and duration of treatment.
| Adverse Event Category | This compound (Incidence) | Cidofovir (Incidence) | Key Considerations |
| Renal | |||
| Nephrotoxicity (general) | 5-10% (IV administration)[1] | Dose-dependent, ~25%[2] | This compound-induced nephrotoxicity is often reversible with hydration.[3] Cidofovir's nephrotoxicity can be severe and may not be fully reversible.[4] |
| Proteinuria | Less common | 12%[4] | A key indicator of cidofovir-induced renal tubular dysfunction. |
| Increased Serum Creatinine | Common with high-dose IV therapy | 5%[4] | Requires dose adjustment or discontinuation for both drugs. |
| Hematological | |||
| Neutropenia | Less common | 15%[4] | More frequently observed with cidofovir, requiring regular monitoring of absolute neutrophil count (ANC).[2] |
| Anemia | Rare | Less common | |
| Thrombocytopenia | Rare | Less common | |
| Gastrointestinal | |||
| Nausea and Vomiting | ≥1% (oral and IV)[1] | Common | Generally mild to moderate for both drugs. |
| Diarrhea | ≥1% (oral and IV)[1] | Common | |
| Neurological | |||
| Headache | ≥1% (oral and IV)[1] | Common | |
| Neurotoxicity (e.g., confusion, agitation, seizures) | Occurs predominantly in older patients with impaired renal function.[5] | Less common | This compound-induced neurotoxicity is linked to the accumulation of its metabolite, 9-carboxymethoxymethylguanine (CMMG).[5] |
| Ocular | |||
| Uveitis/Iritis | Not commonly reported | Common | A notable adverse effect of cidofovir. |
| Local Site Reactions | |||
| Inflammation/Phlebitis (at injection site) | Common with IV administration | Not a primary concern | |
| Other | |||
| Malaise/Weakness | Common | Common | |
| Rash | Infrequent (0.1-1%)[1] | Common |
Experimental Protocols for Toxicity Assessment
Accurate assessment of potential side effects is crucial in the preclinical and clinical development of antiviral drugs. Below are detailed methodologies for key experiments cited in the evaluation of this compound- and cidofovir-induced toxicities.
In Vitro Nephrotoxicity Assessment Using Human Kidney Proximal Tubule Epithelial Cells (HK-2)
This protocol outlines a cell-based assay to evaluate the direct cytotoxic effects of antiviral compounds on human renal proximal tubule cells, a primary target for drug-induced kidney injury.
1. Cell Culture and Maintenance:
-
Culture HK-2 cells (ATCC® CRL-2190™) in Keratinocyte-Serum Free Medium (K-SFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 70-80% confluency.
2. Compound Exposure:
-
Seed HK-2 cells into 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere for 48 hours.[6]
-
Prepare serial dilutions of the test compounds (this compound and cidofovir) and a vehicle control in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds or vehicle control.
-
Incubate the cells for 24, 48, and 72 hours.
3. Cytotoxicity Assessment (MTT Assay):
-
Following the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4. Biomarker Analysis (KIM-1 and NGAL):
-
Collect the cell culture supernatant at the end of the exposure period.
-
Quantify the levels of Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[7][8]
-
Increased levels of these biomarkers are indicative of renal tubular injury.[7][8]
Clinical Monitoring Protocol for Cidofovir-Associated Renal Toxicity
This protocol details the essential monitoring parameters for patients receiving intravenous cidofovir to mitigate the risk of nephrotoxicity.
1. Baseline Assessment (Prior to each infusion):
-
Obtain a comprehensive medical history, including any pre-existing renal conditions or concomitant use of nephrotoxic agents.
-
Measure serum creatinine (SCr) and determine the estimated creatinine clearance (CrCl).[9]
-
Perform a urinalysis to quantify proteinuria.[9]
-
Obtain a complete blood count (CBC) with differential to assess for neutropenia.[2]
2. Pre-infusion Prophylaxis:
-
Administer oral probenecid (typically 2g) 3 hours before the cidofovir infusion.[2]
-
Initiate intravenous hydration with at least 1 liter of 0.9% normal saline over 1-2 hours immediately before the cidofovir infusion.[2]
3. Cidofovir Administration:
-
Administer the prescribed dose of cidofovir intravenously over 1 hour.
4. Post-infusion Prophylaxis and Monitoring:
-
Administer additional doses of oral probenecid (typically 1g) at 2 and 8 hours after the completion of the cidofovir infusion.[2]
-
A second liter of 0.9% normal saline may be administered over 1-3 hours if tolerated.[9]
-
Monitor renal function (SCr and proteinuria) within 48 hours prior to the next scheduled dose.[9]
5. Dose Modification Criteria:
-
Serum Creatinine Increase:
-
Proteinuria:
-
≥3+ proteinuria: Discontinue cidofovir therapy.[9]
-
In Vitro Assessment of Hematological Toxicity (CFU-GM Assay)
This protocol describes a colony-forming unit-granulocyte/macrophage (CFU-GM) assay to evaluate the potential of antiviral drugs to suppress the proliferation and differentiation of hematopoietic progenitor cells, a key indicator of myelosuppression.
1. Isolation of Human Bone Marrow Mononuclear Cells (BMMCs):
-
Obtain human bone marrow aspirates from healthy donors (with informed consent).
-
Isolate BMMCs using Ficoll-Paque density gradient centrifugation.
2. Compound Exposure in Semisolid Medium:
-
Prepare a methylcellulose-based culture medium containing recombinant human cytokines (e.g., GM-CSF, IL-3, SCF).
-
Add varying concentrations of the test compounds (this compound and cidofovir) and a vehicle control to the culture medium.
-
Add the isolated BMMCs to the drug-containing medium and plate in culture dishes.
3. Colony Formation and Enumeration:
-
Incubate the culture dishes in a humidified incubator at 37°C with 5% CO2 for 14 days.
-
After the incubation period, identify and count the CFU-GM colonies (aggregates of ≥40 cells) under an inverted microscope.
4. Data Analysis:
-
Calculate the number of colonies as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration that inhibits colony formation by 50%).
Signaling Pathways and Mechanisms of Toxicity
The distinct side-effect profiles of this compound and cidofovir can be attributed to their different mechanisms of action and their interactions with cellular signaling pathways.
This compound and the TLR9 Signaling Pathway
Recent studies suggest that this compound may exert some of its effects by modulating the host's innate immune response, specifically through the Toll-like receptor 9 (TLR9) signaling pathway.[1] TLR9, located in endosomes, recognizes unmethylated CpG DNA from viruses and bacteria, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons.[10] this compound's interaction with this pathway may influence the inflammatory milieu at the site of infection.
References
- 1. Effect of the TLR9 signaling pathway on this compound infection with herpes simplex virus type 2 in HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cidofovir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cidofovir use in this compound-resistant herpes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aciclovir-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cidofovir dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
Benchmarking new antiviral compounds against acyclovir as a standard
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against viral diseases, researchers and drug development professionals have a new set of promising candidates that demonstrate significant advantages over the long-standing standard, acyclovir. Preclinical data reveals that novel helicase-primase inhibitors, such as pritelivir and amenamevir, exhibit superior potency and a distinct mechanism of action against Herpes Simplex Virus 1 (HSV-1), offering potential new avenues for treatment, especially in cases of this compound resistance.
This guide provides a comprehensive comparison of these emerging antiviral compounds against this compound, supported by experimental data and detailed methodologies, to assist the scientific community in evaluating their potential.
Executive Summary
This compound, a nucleoside analog, has been the cornerstone of anti-herpetic therapy for decades. It functions by inhibiting the viral DNA polymerase, a crucial enzyme for viral replication.[1] However, the emergence of this compound-resistant HSV strains, particularly in immunocompromised patients, has necessitated the development of new antiviral agents with alternative mechanisms of action.[2][3]
Pritelivir and amenamevir represent a novel class of antivirals known as helicase-primase inhibitors.[2][3] These compounds target the viral helicase-primase complex, which is responsible for unwinding the viral DNA and synthesizing RNA primers, essential first steps in DNA replication. By inhibiting this complex, these new agents effectively halt viral replication through a mechanism distinct from that of this compound, making them active against this compound-resistant strains.[2][3]
Data Presentation: Head-to-Head Comparison
The following table summarizes the in vitro efficacy and cytotoxicity of the new antiviral compounds compared to this compound against HSV-1. The data highlights the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a critical measure of a drug's therapeutic window (CC50/IC50). A higher SI indicates a more favorable safety profile.
| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Pritelivir | Helicase-Primase | 0.02 | >20 | >1000 |
| Amenamevir | Helicase-Primase | 0.036 | >30 | >833 |
| This compound | DNA Polymerase | 0.291 | >100 | >343 |
Note: Data is compiled from multiple in vitro studies and is intended for comparative purposes. Absolute values may vary between different experimental setups.
Experimental Protocols
The data presented above was generated using standard and well-established in vitro virology assays. The following are detailed methodologies for the key experiments cited.
Viral Titer Reduction Assay (Plaque Reduction Assay)
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in infectious virus particles.
-
Cell Culture: Vero cells (or other susceptible cell lines) are seeded in 6-well or 12-well plates and grown to confluence.
-
Virus Infection: A known titer of HSV-1 is pre-incubated with serial dilutions of the test compound for 1 hour at 37°C.
-
Inoculation: The cell monolayers are washed, and the virus-compound mixture is added to the cells and incubated for 1 hour to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque development.
-
Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet, which stains the cells but leaves the viral plaques unstained. The number of plaques in each well is then counted.
-
IC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound) is determined and expressed as the IC50 value.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
-
Cell Seeding: Vero cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated for 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the untreated cell control is determined and expressed as the CC50 value.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Helicase-Primase Inhibitors.
Caption: A standard workflow for antiviral compound screening.
Conclusion
The preclinical data strongly suggests that helicase-primase inhibitors like pritelivir and amenamevir represent a significant advancement in the field of antiviral therapy for HSV-1. Their superior potency, as indicated by lower IC50 values, and their novel mechanism of action that circumvents common resistance pathways, position them as highly promising candidates for further clinical development. For researchers and drug development professionals, these findings underscore the potential of targeting the viral helicase-primase complex as a strategy to combat herpesvirus infections. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these new compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
